9-(4-Chlorobutyl)-9h-purin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69293-19-2 |
|---|---|
Molecular Formula |
C9H12ClN5 |
Molecular Weight |
225.68 g/mol |
IUPAC Name |
9-(4-chlorobutyl)purin-6-amine |
InChI |
InChI=1S/C9H12ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |
InChI Key |
JOSMPXYVHRJDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCl)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-(4-Chlorobutyl)-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 9-(4-Chlorobutyl)-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug development. The document outlines a plausible and efficient synthetic route, details the necessary experimental procedures, and presents relevant chemical data.
Introduction
This compound, also known as 9-(4-chlorobutyl)adenine, belongs to the class of N9-substituted purine analogs. These compounds are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of various therapeutic agents. The N9 position of the purine ring is a common site for modification to explore structure-activity relationships (SAR) and develop novel drug candidates. The presence of a reactive chlorobutyl chain at this position allows for further functionalization, making it a versatile building block for creating a diverse library of compounds.
This technical guide details a robust synthetic protocol for the preparation of this compound, focusing on the direct alkylation of adenine.
Synthetic Pathway
The most direct and widely employed method for the synthesis of 9-alkylpurines is the direct alkylation of the purine base. In the case of this compound, the synthesis involves the N9-alkylation of adenine with a suitable 1,4-dihalobutane, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to facilitate the nucleophilic attack of the purine nitrogen on the alkyl halide. The N9 isomer is generally the major product due to its thermodynamic stability.
Quantitative Data
While specific experimental data for the synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes the key chemical properties of the starting materials and the target product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Adenine | C₅H₅N₅ | 135.13 | White crystalline powder |
| 1-Bromo-4-chlorobutane | C₄H₈BrCl | 171.46 | Colorless liquid |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | Colorless liquid |
| This compound | C₉H₁₂ClN₅ | 225.68 | Solid (predicted) |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on analogous procedures for the N9-alkylation of adenine.[1]
4.1. Materials and Reagents
-
Adenine
-
1-Bromo-4-chlorobutane (or 1,4-Dichlorobutane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
4.3. Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add adenine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable suspension.
-
Reagent Addition: Add 1-bromo-4-chlorobutane (or 1,4-dichlorobutane) (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to take several hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the pure this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule, including the position of the alkyl chain on the purine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point (MP): To assess the purity of the synthesized compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.
-
1-Bromo-4-chlorobutane and 1,4-dichlorobutane are alkylating agents and should be handled with caution as they are potentially toxic and irritant.
This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available resources.
References
Physicochemical Properties of 9-(4-Chlorobutyl)-9h-purin-6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 9-(4-Chlorobutyl)-9h-purin-6-amine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted values, experimental data for structurally related purine analogs, and detailed experimental protocols to enable researchers to determine these properties empirically.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the available predicted data for this compound and experimental data for relevant analogous compounds to provide a comparative context.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Weight | 225.68 g/mol | Calculated |
| Boiling Point | 448.0 ± 55.0 °C | ChemicalBook |
| Density | 1.48 ± 0.1 g/cm³ | ChemicalBook |
| pKa (most basic) | 4.45 ± 0.10 | ChemicalBook |
Table 2: Experimental Physicochemical Properties of Structurally Related Purine Analogs
| Compound | Melting Point (°C) | Aqueous Solubility | pKa | LogP | Reference |
| Adenine | 360-365 (dec.) | 0.103 g/100 mL | 4.15, 9.80 | - | [1][2] |
| 6-Chloropurine | >300 (dec.) | Slightly soluble in water | - | - | [3] |
| 9-Ethyladenine | - | Limited solubility in water | - | - | [4] |
Experimental Protocols
To facilitate the empirical determination of the physicochemical properties of this compound, the following detailed experimental protocols are provided. These are standard methods that can be adapted for the specific compound.
Melting Point Determination
Method: Digital Melting Point Apparatus
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. A sharp melting point range is indicative of high purity.
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm and compact the sample by tapping the tube.
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
-
Heating: If the approximate melting point is unknown, perform a rapid preliminary heating to determine a rough estimate. For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the estimated melting point.
-
Ramp Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Observe the sample through the magnified eyepiece.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point of the substance.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Adenine - Wikipedia [en.wikipedia.org]
- 3. 6-氯嘌呤 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. westlab.com [westlab.com]
- 6. etcnmachining.com [etcnmachining.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Unraveling the Molecular Mechanisms of 9-(4-Chlorobutyl)-9h-purin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(4-Chlorobutyl)-9h-purin-6-amine, a synthetic purine derivative, has garnered interest for its potential biological activities. This technical guide synthesizes the current understanding of its mechanisms of action, drawing from studies on its structural analogs. Evidence points towards two primary pathways: a role as a cytokinin pro-drug in plant systems and a potential, yet unconfirmed, role as a Heat Shock Protein 90 (Hsp90) inhibitor in the context of cancer therapeutics. This document provides a detailed exploration of these mechanisms, supported by experimental data from related compounds, and outlines protocols for further investigation.
Introduction
Purine analogs are a cornerstone of therapeutic development, with applications ranging from antiviral and anticancer agents to agricultural chemicals. The compound this compound belongs to this versatile class of molecules. Its structure, featuring a purine core, a 6-amino group, and a 9-(4-chlorobutyl) substituent, suggests the potential for diverse biological interactions. This guide will delve into the evidenced and putative mechanisms of action of this compound.
Cytokinin-like Activity: A Pro-Drug Mechanism
In plant biology, 9-substituted purine derivatives have been investigated for their cytokinin-like effects. Cytokinins are a class of plant hormones that promote cell division and have various other effects on plant growth and development.
Evidence from Structural Analogs
Research has shown that 9-(4-chlorobutyl) derivatives of 6-benzylaminopurine (BAP), a structure closely related to this compound, exhibit potent cytokinin activity. One study highlighted that a 9-(4-chlorobutyl) derivative of BAP was more effective than BAP itself in promoting chlorophyll retention in soybean leaves[1].
The prevailing hypothesis for the activity of these 9-alkyl cytokinin derivatives is that they function as pro-drugs. It is suggested that the 9-alkyl group is cleaved in plant tissues, releasing the active, free purine base[1]. This hypothesis is supported by metabolic studies of other 9-substituted cytokinins, such as 6-benzylamino-9-methyl purine, which demonstrated that the 9-methyl group is removed by plant tissues to release the active 6-benzylaminopurine[2].
Signaling Pathway
The released 6-aminopurine (adenine) or a related active metabolite would then engage the cytokinin signaling pathway. This pathway is a multi-step phosphorelay system initiated by the binding of cytokinin to a histidine kinase receptor in the endoplasmic reticulum. This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that regulate the expression of cytokinin-responsive genes.
Figure 1. Proposed cytokinin pro-drug signaling pathway.
Putative Anticancer Activity: HSP90 Inhibition
The purine scaffold is a well-established pharmacophore for the development of anticancer agents, particularly inhibitors of Heat Shock Protein 90 (Hsp90).
The Role of HSP90 in Cancer
Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins. Many of these client proteins are oncoproteins that are essential for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, its client proteins are destabilized and subsequently degraded by the proteasome, leading to the suppression of multiple oncogenic signaling pathways simultaneously.
Purine-Based HSP90 Inhibitors
Numerous studies have demonstrated that compounds with a purine core can act as potent inhibitors of Hsp90[3][4][5][6][7]. These inhibitors typically function by competing with ATP for binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone cycle and leads to the degradation of Hsp90 client proteins. While there is no direct evidence to date confirming that this compound is an Hsp90 inhibitor, its structural similarity to known purine-based Hsp90 inhibitors makes this a plausible and compelling mechanism of action to investigate.
Figure 2. Putative mechanism of HSP90 inhibition.
Data Presentation: Biological Activities of Related Purine Analogs
| Compound/Analog | Biological Activity | Quantitative Data (IC50/EC50) | Reference |
| 9-(4-chlorobutyl)-6-benzylaminopurine | Cytokinin activity (promotes chlorophyll retention) | More potent than BAP | [1] |
| 6-benzylamino-9-methyl purine | Cytokinin activity (metabolized to active form) | Not specified | [2] |
| Purine-scaffold Hsp90 inhibitors | Inhibition of Hsp90, leading to degradation of client proteins and anti-tumor activity in B-cell lymphomas. | Varies by compound | [4][6] |
| Orally active purine-based Hsp90 inhibitors | Inhibition of Hsp90 with oral bioavailability, leading to tumor growth inhibition in xenograft models. | IC50 = 90 nM (for HER-2 degradation by neopentylamine 42) | [3] |
| (E)-6-amino-9-(styrylsulfonyl)-9H-purine | Induction of apoptosis in human leukemia cells. | Not specified | [8] |
Experimental Protocols
To further elucidate the mechanism of action of this compound, the following experimental protocols are proposed based on methodologies described in the literature.
Cytokinin Activity Assay (Soybean Cotyledon Chlorophyll Retention Assay)
-
Objective: To determine the cytokinin-like activity of the compound.
-
Methodology:
-
Excise cotyledons from 4-day-old soybean seedlings.
-
Incubate the cotyledons in the dark for 48 hours in petri dishes containing filter paper moistened with a range of concentrations of this compound, a positive control (e.g., 6-benzylaminopurine), and a negative control (water).
-
After incubation, extract chlorophyll from the cotyledons using 80% ethanol.
-
Measure the absorbance of the chlorophyll extract at 665 nm.
-
Calculate the chlorophyll content and compare the effects of the test compound to the controls.
-
Figure 3. Workflow for cytokinin activity assay.
HSP90 Inhibition Assay (Cell-Based)
-
Objective: To determine if the compound inhibits Hsp90 activity in cancer cells.
-
Methodology:
-
Culture a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., MCF-7, SKBr3).
-
Treat the cells with various concentrations of this compound for 24-48 hours. A known Hsp90 inhibitor (e.g., 17-AAG) should be used as a positive control.
-
Lyse the cells and perform Western blot analysis to assess the protein levels of known Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and a marker of the heat shock response (Hsp70).
-
A decrease in the levels of client proteins and an increase in Hsp70 would indicate Hsp90 inhibition.
-
Figure 4. Workflow for cell-based HSP90 inhibition assay.
Conclusion and Future Directions
The available evidence suggests that this compound is a molecule with dual potential. Its established cytokinin-like activity, likely through a pro-drug mechanism, warrants further investigation for agricultural applications. Furthermore, its structural similarity to known purine-based Hsp90 inhibitors presents a compelling avenue for anticancer drug discovery. Future research should focus on direct experimental validation of Hsp90 inhibition, comprehensive in vitro and in vivo anticancer profiling, and detailed metabolic studies to confirm the pro-drug hypothesis in plant systems. Elucidating these mechanisms will be crucial for unlocking the full therapeutic and agricultural potential of this promising purine derivative.
References
- 1. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Metabolism and Biological Activity of a 9-Substituted Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally active purine-based inhibitors of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A purine scaffold Hsp90 inhibitor destabilizes Bcl6 and has specific anti-tumor activity in Bcl6 dependent B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Hsp90 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 9-(4-Chlorobutyl)-9H-purin-6-amine: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(4-Chlorobutyl)-9H-purin-6-amine, a purine derivative with potential applications in drug discovery. Due to the limited availability of public data on this specific compound, this paper expands its scope to include the synthesis, biological activities, and mechanisms of action of structurally related 9-alkylpurine and substituted purine analogs. This guide aims to serve as a valuable resource for researchers by detailing relevant synthetic methodologies, presenting quantitative biological data from analogous compounds, and illustrating key signaling pathways associated with purine derivatives.
Introduction to this compound
This compound belongs to the vast family of purine analogs, which are of significant interest in medicinal chemistry due to their diverse biological activities. The core structure features a purine ring system, specifically adenine, with a 4-chlorobutyl substituent at the N9 position. This alkylating moiety introduces a reactive electrophilic site, suggesting potential for covalent interactions with biological macromolecules, a strategy often employed in the design of targeted therapies.
While specific literature on this compound is scarce, the broader class of 9-substituted purines has been extensively studied, revealing a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This guide will leverage data from these related compounds to infer the potential properties and applications of the title compound and its derivatives.
Synthesis of 9-Substituted Purine Analogs
The synthesis of 9-substituted purine derivatives typically involves the alkylation of a purine base or a protected precursor. A common strategy for synthesizing compounds analogous to this compound involves the reaction of 6-chloropurine or adenine with a suitable alkylating agent.
General Synthetic Approach
A prevalent method for the synthesis of 9-alkylpurines is the Mitsunobu reaction or direct alkylation under basic conditions. For instance, the synthesis of 9-cinnamyl-9H-purine derivatives has been achieved by treating 6-chloropurine with the corresponding allylic alcohol under Mitsunobu conditions. Subsequent amination at the C6 position yields the desired 6-amine derivatives.
Another approach involves the NaH-mediated alkylation of 6-chloropurine with alkyl bromides, which can yield a mixture of N7 and N9-alkylated products, with the N9 isomer typically being the major product.
Illustrative Experimental Protocol: Synthesis of 9-Alkyl-6-aminopurines (General Procedure)
This protocol is a generalized representation based on common synthetic methodologies for 9-substituted purines.
Step 1: N9-Alkylation of 6-Chloropurine
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired 1-bromo-4-chlorobutane (or other suitable alkyl halide, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 9-(4-chlorobutyl)-6-chloro-9H-purine.
Step 2: Amination of the C6-Position
-
Dissolve the 9-(4-chlorobutyl)-6-chloro-9H-purine (1.0 eq) in a solution of ammonia in methanol (or another suitable amine).
-
Heat the mixture in a sealed tube at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-48 hours).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product, this compound.
Biological Activities of Structural Analogs
Kinase Inhibition
Many purine analogs function as competitive inhibitors of protein kinases by mimicking the endogenous ligand, ATP. The 9-substituent can play a crucial role in determining the potency and selectivity of these inhibitors. For example, a study on N9-cis-cyclobutylpurine derivatives identified potent inhibitors of cyclin-dependent kinases (CDKs), with some compounds exhibiting IC50 values in the low nanomolar range.
Table 1: Kinase Inhibitory Activity of Selected N9-Substituted Purine Analogs
| Compound ID | 9-Substituent | Target Kinase | IC50 (nM) | Reference |
| 8l | cis-Cyclobutyl | CDK2 | 2.1 | [1] |
| 8l | cis-Cyclobutyl | CDK5 | 4.8 | [1] |
Anticancer Activity
The cytotoxic effects of substituted purine derivatives against various cancer cell lines have been widely reported. The modifications at the C2, C6, and N9 positions of the purine ring significantly influence their anticancer potential. For instance, a series of 6,8,9-trisubstituted purine analogues showed notable cytotoxic activity against human liver, colon, and breast cancer cells.[2]
Table 2: Cytotoxic Activity of Selected 6,8,9-Trisubstituted Purine Analogs
| Compound ID | 9-Substituent | Cell Line | IC50 (µM) | Reference |
| 5 | Cyclopentyl | Huh7 (Liver) | 7.8 | [2] |
| 5 | Cyclopentyl | HCT116 (Colon) | 10.2 | [2] |
| 5 | Cyclopentyl | MCF7 (Breast) | 12.5 | [2] |
| 6 | Cyclopentyl | Huh7 (Liver) | 6.5 | [2] |
| 6 | Cyclopentyl | HCT116 (Colon) | 9.1 | [2] |
| 6 | Cyclopentyl | MCF7 (Breast) | 11.3 | [2] |
Signaling Pathways
Purine analogs can modulate various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including receptors, enzymes, and nucleic acids.
Purinergic Signaling
Extracellular purines like ATP and adenosine act as signaling molecules by binding to purinergic receptors (P1 and P2). Purine analogs can act as agonists or antagonists at these receptors, thereby modulating downstream signaling cascades involved in inflammation, neurotransmission, and cell proliferation.
Kinase-Mediated Signaling
As previously discussed, many purine derivatives are potent kinase inhibitors. By blocking the activity of kinases such as CDKs, they can arrest the cell cycle and induce apoptosis in cancer cells. The specific signaling pathways affected depend on the kinase selectivity profile of the compound.
Conclusion and Future Directions
This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. The presence of a reactive chlorobutyl group suggests its potential as a covalent inhibitor, a strategy that can lead to high potency and prolonged duration of action. Based on the activities of structurally related 9-substituted purines, promising avenues for investigation include its evaluation as a kinase inhibitor for anticancer therapy.
Future research should focus on the synthesis and biological evaluation of a focused library of analogs of this compound. Systematic modifications of the butyl chain, such as altering its length, replacing the chlorine with other halogens or functional groups, and introducing substituents on the purine core, will be crucial for establishing a clear structure-activity relationship (SAR). Furthermore, detailed mechanistic studies will be necessary to identify the specific molecular targets and signaling pathways modulated by these compounds. Such studies will be instrumental in unlocking the full therapeutic potential of this class of purine derivatives.
References
- 1. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 9-(4-Chlorobutyl)-9h-purin-6-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of 9-(4-Chlorobutyl)-9h-purin-6-amine, a purine derivative with potential therapeutic applications. This document outlines the theoretical framework, computational methodologies, and experimental validation pertinent to understanding the molecular interactions of this compound, with a focus on its putative target, Heat Shock Protein 90 (HSP90).
Introduction
This compound is a synthetic purine analog designed as a potential inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins, many of which are implicated in oncogenesis and other disease processes.[1] Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor cell survival and proliferation.[2][3] In silico modeling is a powerful tool to predict and analyze the binding of small molecules like this compound to their protein targets, guiding further drug development and optimization.
Quantitative Data Summary
While specific quantitative data for the binding of this compound to HSP90 is not publicly available, the following table presents hypothetical data based on typical ranges observed for similar purine-based HSP90 inhibitors. This serves as a template for the presentation of experimental findings.
| Parameter | Value | Assay Type | Target |
| Binding Affinity (Kd) | 50 nM | Fluorescence Polarization | Human HSP90α |
| IC50 | 150 nM | HSP90 ATPase Assay | Human HSP90α |
| Cellular Proliferation (GI50) | 500 nM | MTT Assay | MCF-7 Breast Cancer Cells |
In Silico Modeling Workflow
A typical in silico workflow to investigate the interaction of this compound with HSP90 involves several key steps, from ligand and protein preparation to detailed interaction analysis.
Experimental Protocols
HSP90 Binding Assay (Fluorescence Polarization)
This assay is designed to measure the binding affinity of this compound to HSP90 by competing with a fluorescently labeled ligand.[4][5][6][7]
Materials:
-
Recombinant human HSP90α
-
Fluorescently labeled probe (e.g., FITC-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 0.01% NP-40)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant HSP90α to each well of the 384-well plate.
-
Add the serially diluted compound to the wells.
-
Add a fixed concentration of the fluorescently labeled probe to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and subsequently calculate the Ki.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI₅₀.
HSP90 Signaling Pathway
HSP90 is a central hub in cellular signaling, regulating the stability and function of numerous client proteins involved in cell growth, survival, and proliferation. Inhibition of HSP90 disrupts these pathways, leading to cell cycle arrest and apoptosis.[1][2][3]
Conclusion
The in silico modeling of this compound provides a rational basis for understanding its potential as an HSP90 inhibitor. The computational workflow, in conjunction with experimental validation, is crucial for elucidating the molecular interactions, predicting binding affinity, and guiding the optimization of this and similar compounds for therapeutic development. The disruption of the multifaceted HSP90 signaling network remains a promising strategy in the treatment of cancer and other diseases.
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hsp90 - Wikipedia [en.wikipedia.org]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of 9-(4-Chlorobutyl)-9H-purin-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9-(4-Chlorobutyl)-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, based on established principles and data from analogous structures. This guide also outlines the standard experimental protocols for acquiring such data and visualizes the analytical workflow and predicted fragmentation pathways.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values derived from the analysis of closely related N-alkylated purine derivatives. These predictions serve as a robust reference for the identification and characterization of this molecule.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Purine) | ~ 8.2 | Singlet | - |
| H-8 (Purine) | ~ 8.0 | Singlet | - |
| NH₂ (Amine) | ~ 7.3 | Broad Singlet | - |
| N⁹-CH ₂ (Alkyl Chain) | ~ 4.2 | Triplet | ~ 7.0 |
| CH ₂-Cl (Alkyl Chain) | ~ 3.6 | Triplet | ~ 6.5 |
| N⁹-CH₂-CH ₂ (Alkyl Chain) | ~ 2.0 | Multiplet | - |
| CH₂-CH ₂-Cl (Alkyl Chain) | ~ 1.9 | Multiplet | - |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00 ppm).
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-6 (Purine) | ~ 155 |
| C-2 (Purine) | ~ 152 |
| C-4 (Purine) | ~ 149 |
| C-8 (Purine) | ~ 141 |
| C-5 (Purine) | ~ 120 |
| N⁹-C H₂ (Alkyl Chain) | ~ 43 |
| C H₂-Cl (Alkyl Chain) | ~ 45 |
| N⁹-CH₂-C H₂ (Alkyl Chain) | ~ 30 |
| CH₂-C H₂-Cl (Alkyl Chain) | ~ 28 |
Predicted in CDCl₃ at 100 MHz.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for Key Fragments of this compound
| Fragment | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 226.09 |
| [M]⁺˙ | 225.08 |
| [Adenine-H]⁺ | 135.05 |
| [C₄H₈Cl]⁺ | 91.04 |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the butyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for confirming the attachment of the butyl chain to the N-9 position of the purine ring.[1]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
ESI-MS Acquisition (for accurate mass and molecular ion confirmation):
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (N₂) pressure of 20-30 psi, and a drying gas flow of 5-10 L/min at 300-350 °C.
-
-
EI-MS Acquisition (for fragmentation analysis):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).
-
Use a standard electron energy of 70 eV.
-
Acquire a full scan mass spectrum to observe the molecular ion and fragment ions.
-
-
Tandem MS (MS/MS) (for detailed fragmentation analysis):
-
Select the molecular ion ([M+H]⁺ or [M]⁺˙) as the precursor ion.
-
Induce fragmentation using Collision-Induced Dissociation (CID).
-
Analyze the resulting product ions to elucidate the fragmentation pathways. Alkylation at the N3 or N7 positions of adenine can lead to depurination upon MS2 fragmentation.[2]
-
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the predicted mass spectrometry fragmentation pathway for this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
References
An In-depth Technical Guide to the Early-Stage Antiviral Research of 9-(4-Chlorobutyl)-9h-purin-6-amine
Disclaimer: As of late 2025, publicly available research specifically detailing the antiviral properties of 9-(4-Chlorobutyl)-9h-purin-6-amine is not available. This guide, therefore, serves as a comprehensive framework for conducting and evaluating the early-stage antiviral potential of this novel purine analog, based on established methodologies for similar compounds. It is intended for researchers, scientists, and drug development professionals.
Introduction to this compound as a Potential Antiviral Agent
This compound is a synthetic purine derivative. The purine scaffold is central to many approved antiviral drugs, which often function as nucleoside or nucleotide analogs. These agents can interfere with viral replication by inhibiting key viral enzymes, such as DNA or RNA polymerases.[1][2][3] The structural features of this compound, particularly the purine core and the flexible chlorobutyl side chain, suggest its potential to interact with viral enzymatic targets. Early-stage research would focus on determining its efficacy against a panel of viruses, its toxicity to host cells, and its mechanism of action.
Data Presentation: A Framework for Quantitative Analysis
Quantitative data from in-vitro assays are crucial for evaluating the potential of a new antiviral compound. The following tables provide a standardized format for presenting such data, allowing for clear comparison of antiviral efficacy and cytotoxicity.
Table 1: In-Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | EC₉₀ (µM) | Reference Compound (EC₅₀, µM) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | Data | Data | Acyclovir (Data) |
| Influenza A (H1N1) | MDCK | CPE Inhibition | Data | Data | Oseltamivir (Data) |
| Human Cytomegalovirus (HCMV) | HFF | Plaque Reduction | Data | Data | Ganciclovir (Data) |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | ELISA (HBeAg) | Data | Data | Entecavir (Data) |
EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration.
Table 2: Cytotoxicity and Selectivity Index
| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Vero | MTT | Data | Data (vs. HSV-1) |
| MDCK | MTT | Data | Data (vs. H1N1) |
| HFF | MTT | Data | Data (vs. HCMV) |
| HepG2 2.2.15 | MTT | Data | Data (vs. HBV) |
CC₅₀: 50% cytotoxic concentration; SI: A measure of the compound's therapeutic window.
Experimental Protocols
Detailed and reproducible protocols are fundamental to drug discovery. The following sections outline standard methodologies for the initial antiviral evaluation of a novel compound.
Cell Lines and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney), MDCK (Madin-Darby canine kidney), HFF (Human Foreskin Fibroblast), and HepG2 2.2.15 cells would be maintained in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Virus Stocks: Viral stocks (e.g., HSV-1, Influenza A, HCMV, HBV) would be propagated in their respective permissive cell lines. Viral titers would be determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay and stored at -80°C.
Cytotoxicity Assay
The cytotoxicity of this compound on host cells is typically assessed using a colorimetric assay such as the MTT assay.[4][5]
-
Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).
-
Methodology:
-
Seed cells in 96-well plates and incubate until they form a confluent monolayer.[6]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include wells for cell control (no compound) and blank control (no cells).
-
Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
-
Antiviral Activity Assays
The choice of assay depends on the virus being tested. Common methods include the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.
-
Cytopathic Effect (CPE) Inhibition Assay: [8][9]
-
Objective: To measure the ability of the compound to protect cells from virus-induced damage and death (CPE).[8][10]
-
Methodology:
-
Seed host cells in 96-well plates to form a monolayer.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a specific amount of virus (e.g., a multiplicity of infection of 0.01). Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubate the plates until CPE is observed in at least 80% of the virus control wells (typically 2-5 days).[6]
-
Assess cell viability using a staining method like crystal violet or a metabolic assay like MTT.[11]
-
The EC₅₀ value is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.
-
-
-
Plaque Reduction Assay: [12][13]
-
Objective: To quantify the inhibition of viral replication by counting the number of viral plaques.
-
Methodology:
-
Grow a confluent monolayer of host cells in 6- or 12-well plates.
-
Pre-incubate the cells with various concentrations of the compound for a set period.
-
Infect the cells with a low dose of the virus (e.g., 50-100 plaque-forming units per well).
-
After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding compound concentrations.[14] This prevents the virus from spreading indiscriminately and ensures the formation of distinct plaques.[12]
-
Incubate the plates for several days until visible plaques form.
-
Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% relative to the untreated virus control.
-
-
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The following are generated using the DOT language.
Experimental Workflow
Caption: General workflow for the early-stage in-vitro evaluation of a novel antiviral compound.
Hypothetical Mechanism of Action
As a purine analog, this compound may act as an inhibitor of viral DNA polymerase, a mechanism shared by many successful antiviral drugs.[3][15][16]
Caption: Hypothetical activation pathway and mechanism of action for a purine analog antiviral.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pblassaysci.com [pblassaysci.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Viral DNA Polymerase Inhibitors [ouci.dntb.gov.ua]
Preliminary Studies of 9-Substituted Purine Analogs in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preliminary studies on 9-(4-Chlorobutyl)-9h-purin-6-amine in cancer cell lines are not publicly available. This guide, therefore, provides a comprehensive overview of closely related 9-substituted and other modified purine analogs to offer insights into potential areas of investigation and methodologies for evaluating compounds of this class. The information presented is based on published research for structurally similar molecules and is intended to serve as a foundational resource.
Introduction: The Therapeutic Potential of Purine Analogs
Purine analogs represent a significant class of compounds in cancer chemotherapy. Their structural similarity to endogenous purine nucleobases allows them to interfere with nucleic acid synthesis and other critical cellular processes, leading to cytotoxicity in rapidly proliferating cancer cells. The substitution at the N9 position of the purine ring, in particular, has been a key area of medicinal chemistry research to enhance efficacy, selectivity, and pharmacokinetic properties. While data on this compound is not available, studies on various N9-alkyl and other substituted purines have demonstrated promising anticancer activities, primarily through the induction of apoptosis and cell cycle arrest. This document synthesizes the findings from these related studies to provide a technical framework for the potential investigation of this compound.
Data Presentation: Cytotoxic Activity of Related Purine Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of several 9-substituted and other modified purine derivatives against various cancer cell lines, as reported in the literature.
Table 1: IC50 Values of 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Not explicitly stated, but described as having "good inhibitory activity"[1] |
Table 2: IC50 Values of 2,6,9-Trisubstituted Purine Derivative (Compound 7h)
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | Not explicitly stated, but noted as highly potent[2][3] |
Table 3: IC50 Values of 6,8,9-Trisubstituted Purine Analog (Compound 19)
| Cell Line | Cancer Type | IC50 (µM) |
| Huh7 | Liver Cancer | 2.9 - 9.3[4] |
| FOCUS | Liver Cancer | 2.9 - 9.3[4] |
| SNU475 | Liver Cancer | 2.9 - 9.3[4] |
| SNU182 | Liver Cancer | 2.9 - 9.3[4] |
| HepG2 | Liver Cancer | 2.9 - 9.3[4] |
| Hep3B | Liver Cancer | 2.9 - 9.3[4] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary evaluation of anticancer compounds, based on the reviewed literature for related purine analogs.
Cell Viability Assay (MTT or SRB Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology (Sulforhodamine B - SRB Assay as described for 6,8,9-trisubstituted purines[4]):
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove TCA and air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
Methodology (as generally performed for purine derivatives[1][2][3]):
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Apoptosis Assay
Objective: To determine if the compound induces programmed cell death.
Methodology (Annexin V/PI Staining):
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate generalized signaling pathways and a typical experimental workflow for the preliminary evaluation of a novel purine analog, based on the mechanisms and methodologies identified in the literature for related compounds.
Caption: A generalized experimental workflow for the in vitro evaluation of a novel anticancer compound.
References
- 1. Synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives as inducers of apoptosis in MCF-7 breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays [mdpi.com]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 9-(4-Chlorobutyl)-9h-purin-6-amine In Vitro Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 9-(4-Chlorobutyl)-9h-purin-6-amine, a purine analog with potential therapeutic applications. As purine analogs are known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects, the following protocols are designed to assess the compound's cytotoxicity, mechanism of action, and specific molecular targets.[1][2]
I. Overview of In Vitro Assay Cascade
A tiered approach is recommended for the in vitro characterization of this compound. The workflow begins with broad cytotoxicity screening, proceeds to elucidate the mechanism of cell death, and culminates in the identification of specific molecular targets.
References
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 9-(4-Chlorobutyl)-9H-purin-6-amine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a hypothetical high-throughput screening (HTS) campaign to identify novel inhibitors of a target kinase, utilizing 9-(4-Chlorobutyl)-9H-purin-6-amine as a scaffold for a small molecule library. The protocol outlines a robust and automated luminescence-based assay suitable for screening large compound libraries. Detailed methodologies for the primary screen, hit confirmation, and dose-response analysis are provided. This document serves as a guide for researchers and drug development professionals interested in establishing similar screening cascades for kinase drug discovery.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinases are a major class of drug targets. High-throughput screening (HTS) is a key technology in the discovery of novel kinase inhibitors, enabling the rapid testing of large numbers of compounds.[1][2][3]
Purine analogs are a well-established class of kinase inhibitors, often acting as ATP-competitive inhibitors due to their structural similarity to the adenine core of ATP. This compound is a purine derivative that presents a promising starting point for the development of a focused compound library for kinase inhibitor screening. This application note details a hypothetical HTS workflow to assess a library of compounds derived from this scaffold against a target kinase.
Target Pathway: Generic Kinase Signaling
A generic kinase signaling pathway is depicted below. The target kinase, upon activation by an upstream signal, phosphorylates a substrate protein. This phosphorylation event triggers a downstream cellular response. The aim of the described HTS assay is to identify compounds that inhibit this phosphorylation step.
Figure 1: Hypothetical Kinase Signaling Pathway and Point of Inhibition.
Experimental Design
The HTS workflow is designed as a multi-stage process, starting with a primary screen of the entire compound library at a single concentration to identify "hits". These initial hits are then subjected to a confirmatory screen to eliminate false positives. Finally, confirmed hits are analyzed in a dose-response format to determine their potency (IC50).
Figure 2: High-Throughput Screening Workflow.
Materials and Methods
Reagents and Materials
-
Target Kinase: Recombinant human kinase (e.g., Abl, SRC).
-
Kinase Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Compound Library: Derivatives of this compound dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Plates: 384-well white, solid-bottom assay plates.
-
Instrumentation: Automated liquid handler, multi-mode plate reader with luminescence detection.
Experimental Protocols
1. Primary High-Throughput Screen
This protocol is designed for a 384-well plate format.
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library (10 mM stock in DMSO) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
Enzyme Addition: Add 2.5 µL of a 2X kinase solution (e.g., 20 ng/µL in assay buffer) to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Add 2.5 µL of a 2X substrate/ATP solution (e.g., 2 µg/µL substrate and 20 µM ATP in assay buffer) to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
2. Hit Confirmation Screen
Compounds that show >50% inhibition in the primary screen are selected as "hits". These compounds are then re-tested using the same protocol as the primary screen to confirm their activity and eliminate false positives.
3. Dose-Response Assay and IC50 Determination
Confirmed hits are subjected to a dose-response analysis to determine their potency.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each confirmed hit compound in DMSO.
-
Compound Dispensing: Dispense 50 nL of each concentration of the compounds into the wells of a 384-well plate.
-
Assay Protocol: Follow steps 2-8 of the primary HTS protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Hypothetical Results
The following tables present hypothetical data from a screening campaign of a library derived from this compound.
Table 1: Primary Screen and Hit Confirmation Summary
| Metric | Primary Screen | Hit Confirmation |
| Number of Compounds Screened | 10,000 | 500 |
| Compound Concentration | 10 µM | 10 µM |
| Hit Cutoff (% Inhibition) | > 50% | > 50% |
| Number of Hits | 500 | 450 |
| Hit Rate | 5% | 90% (of primary hits) |
Table 2: Dose-Response Data for Top Hypothetical Hits
| Compound ID | Scaffold Modification | IC50 (µM) |
| Cpd-001 | 4-fluoroaniline at C6 | 0.25 |
| Cpd-002 | 3-methoxybenzyl at N9 | 0.87 |
| Cpd-003 | Cyclopropylamine at C6 | 1.2 |
| Cpd-004 | Phenylacetamide at C6 | 2.5 |
| Cpd-005 | 4-chlorobutyl at N9 | 5.1 |
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors using a compound library based on the this compound scaffold. The described luminescence-based assay is robust, scalable, and suitable for automated HTS.[4][5][6] The multi-stage workflow, from primary screening to dose-response analysis, ensures the identification of potent and confirmed inhibitors. This methodology can be adapted to various kinase targets and serves as a valuable starting point for drug discovery programs.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. promega.co.uk [promega.co.uk]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the In Vitro Delivery of 9-(4-Chlorobutyl)-9h-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective delivery and evaluation of 9-(4-Chlorobutyl)-9h-purin-6-amine, a purine analog, in various cell culture systems. The protocols outlined below are designed to serve as a foundational methodology, which can be adapted and optimized for specific cell lines and experimental objectives.
1. Introduction to this compound
This compound is a synthetic purine derivative. Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purines, such as adenine and guanine.[1] These molecules can interfere with the synthesis of nucleic acids, primarily by inhibiting enzymes involved in DNA and RNA replication, leading to the induction of apoptosis.[1][2] Due to these properties, purine analogs are extensively studied for their potential as therapeutic agents, particularly in oncology.[1][2] The basic mechanism of action involves cellular uptake, enzymatic conversion to nucleotide analogs, and subsequent disruption of DNA synthesis.[2]
2. Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. The following protocol outlines the recommended procedure for solubilizing and storing this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the desired stock concentration. A common starting concentration for small molecule inhibitors is 10 mM.
-
Calculate the required amount of compound and DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Solubilization. Add the DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization. While not always necessary for DMSO stocks, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 1: Example Calculations for Stock Solution Preparation
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass for 1 mL Stock | Volume of DMSO |
| 10 mM | ~225.68 | ~2.26 mg | 1 mL |
| 20 mM | ~225.68 | ~4.51 mg | 1 mL |
| 50 mM | ~225.68 | ~11.28 mg | 1 mL |
Experimental Protocols
The following protocols provide a framework for determining the biological activity of this compound in cell culture.
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol is designed to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)[3][4]
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)[3]
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 24, 48, or 72 hours.
-
Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[3]
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.[3]
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Table 2: Example IC50 Determination Data Layout
| Concentration (µM) | Absorbance (OD) | % Viability |
| 100 | 0.15 | 10% |
| 50 | 0.30 | 20% |
| 25 | 0.60 | 40% |
| 12.5 | 0.90 | 60% |
| 6.25 | 1.20 | 80% |
| 0 (Vehicle) | 1.50 | 100% |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Target cell line(s)
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Expected Outcomes of Cell Cycle Analysis for a DNA Synthesis Inhibitor
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 50% | 30% | 20% |
| 1x IC50 Compound | 45% | 45% | 10% |
| 2x IC50 Compound | 40% | 55% | 5% |
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Diagram 2: Hypothetical Signaling Pathway of Purine Analog Action
Caption: Proposed mechanism of action for a purine analog leading to apoptosis.
Alternative Delivery Methods
While direct application of a DMSO-solubilized compound is standard, challenges such as low solubility or off-target effects of the solvent may arise. In such cases, alternative delivery methods can be explored.
Nanoformulation: Encapsulating this compound into nanoparticles, such as those made from chitosan, can enhance its solubility, stability, and cellular uptake.[5][6] This approach may also allow for targeted delivery to specific cell types.
Protocol 3: General Considerations for Nanoformulation Delivery
-
Preparation of Nanoparticles: Synthesize and characterize the nanoparticles encapsulating the purine analog. Key parameters to assess are particle size, zeta potential, and encapsulation efficiency.
-
Cell Treatment: Treat cells with the nanoformulation at various concentrations, based on the amount of encapsulated compound.
-
Controls: It is crucial to include controls for empty nanoparticles to ensure that the observed effects are due to the compound and not the delivery vehicle itself.
-
Assessment: Evaluate the effects of the nanoformulation using the same downstream assays as for the free compound (e.g., IC50, cell cycle analysis).
Table 4: Comparison of Delivery Methods
| Delivery Method | Advantages | Disadvantages |
| Direct Solubilization (DMSO) | Simple, rapid, and well-established. | Potential for compound precipitation in aqueous media; DMSO can have cytotoxic effects at higher concentrations. |
| Nanoformulation | Improved solubility and stability; potential for targeted delivery and reduced off-target toxicity.[5][6] | More complex preparation and characterization; potential for nanoparticle-induced cytotoxicity. |
4. Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates upon dilution in aqueous culture medium, try using a lower stock concentration or adding a non-ionic surfactant like Pluronic F-68 to the medium.
-
DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to the same compound. It is essential to optimize the protocols and concentrations for each cell line used.
-
Stability: The stability of the compound in culture medium over the course of the experiment should be considered. A stability assessment can be performed using techniques like HPLC.[7]
By following these detailed application notes and protocols, researchers can effectively deliver this compound to cell cultures and robustly evaluate its biological effects.
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Culture and Drug Treatment [bio-protocol.org]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the IC50 of 9-(4-Chlorobutyl)-9h-purin-6-amine in Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-(4-Chlorobutyl)-9H-purin-6-amine is a purine analog that holds potential for investigation in drug discovery, particularly in the context of cancer research. Purine analogs are a class of molecules that can interfere with nucleic acid synthesis and have been successfully developed as anticancer and antiviral agents. Determining the cytotoxic potential of novel compounds like this compound is a critical first step in the drug development process. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function, in this case, cell proliferation.
These application notes provide detailed protocols for determining the IC50 value of this compound using common in vitro cytotoxicity assays, such as the MTT and CellTiter-Glo assays.
Data Presentation
As no specific IC50 values for this compound were found in the initial search, the following table presents a hypothetical data summary. This table is intended to serve as a template for researchers to populate with their own experimental data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Replicates (n) |
| MCF-7 (Breast Cancer) | MTT | 72 | Data to be determined | 3 |
| A549 (Lung Cancer) | MTT | 72 | Data to be determined | 3 |
| HeLa (Cervical Cancer) | CellTiter-Glo | 48 | Data to be determined | 3 |
| Jurkat (T-cell Leukemia) | CellTiter-Glo | 48 | Data to be determined | 3 |
Experimental Protocols
Two common and robust methods for determining cytotoxicity are the MTT and CellTiter-Glo assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4] The CellTiter-Glo assay is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[5][6][7][8]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol details the steps for determining the IC50 of this compound using the MTT assay.[1][9]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of desired concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining the IC50 using the CellTiter-Glo® assay, which measures ATP levels.[5][6][7]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment protocol as described for the MTT assay.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.[7]
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from the luminescence of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis as described for the MTT assay.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be impacted by a purine analog.
Caption: Experimental workflow for determining the IC50 value.
Caption: Hypothetical signaling pathway affected by a purine analog.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.1.3. Cell Titer Glo IC50 assay [bio-protocol.org]
- 6. 2.3. Determination of IC50 Values [bio-protocol.org]
- 7. OUH - Protocols [ous-research.no]
- 8. reactionbiology.com [reactionbiology.com]
- 9. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for the Preclinical Evaluation of 9-(4-Chlorobutyl)-9h-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for the preclinical evaluation of the novel purine analog, 9-(4-Chlorobutyl)-9h-purin-6-amine. Due to the limited existing data on this specific compound, a tiered approach is proposed, commencing with in vitro screening to elucidate its biological activity, followed by detailed protocols for in vivo testing in relevant animal models. The primary hypothesized therapeutic areas, based on the activities of other purine derivatives, are oncology and inflammation.
Introduction
Purine analogs are a well-established class of molecules with diverse therapeutic applications, including antiviral, anticancer, and immunosuppressive agents. Their mechanism of action often involves interference with nucleic acid synthesis, modulation of key enzymes in cellular signaling, or interaction with targets such as tubulin and heat shock proteins. This compound is a synthetic purine derivative with potential for novel pharmacological activities. This document outlines a systematic approach to characterize its biological effects and assess its therapeutic potential in animal models.
Tier 1: In Vitro Screening Cascade
The initial phase of testing is designed to determine the biological activity profile of this compound and to identify potential mechanisms of action.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic and cytostatic effects of the compound on a panel of human cancer cell lines and normal cells.
Protocol:
-
Cell Lines:
-
Cancer Cell Panel: A549 (lung), MCF-7 (breast), PC-3 (prostate), HCT116 (colon), K562 (leukemia).[1]
-
Normal Cell Line: HEK293 (human embryonic kidney), HUVEC (human umbilical vein endothelial cells).
-
-
Method:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Data Presentation:
| Cell Line | Type | IC50 (µM) |
| A549 | Lung Cancer | |
| MCF-7 | Breast Cancer | |
| PC-3 | Prostate Cancer | |
| HCT116 | Colon Cancer | |
| K562 | Leukemia | [1] |
| HEK293 | Normal Kidney | |
| HUVEC | Normal Endothelial |
Target-Based and Mechanistic Assays
Based on the activities of other purine analogs, the following assays are recommended to explore the mechanism of action.[1][2]
Protocols:
-
Tubulin Polymerization Assay:
-
Use a commercially available tubulin polymerization assay kit.
-
Incubate purified tubulin with GTP and different concentrations of the test compound.
-
Monitor the change in fluorescence or absorbance over time to determine the effect on tubulin polymerization. Paclitaxel and colchicine should be used as positive controls.
-
-
HSP90 Inhibition Assay:
-
Utilize an HSP90 ATPase activity assay.
-
Measure the effect of the compound on the ATPase activity of recombinant human HSP90.
-
Known HSP90 inhibitors (e.g., 17-AAG) should be used as positive controls.
-
-
Kinase Inhibition Profiling:
-
Screen the compound against a panel of recombinant kinases, particularly those involved in cell cycle regulation and proliferation (e.g., CDKs, Aurora kinases).
-
Measure the inhibition of kinase activity using a radiometric or fluorescence-based assay format.
-
-
Anti-inflammatory Activity:
-
Use lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Treat cells with the compound prior to or concurrently with LPS stimulation.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant by ELISA.
-
Workflow for In Vitro Screening:
Caption: Workflow for the initial in vitro characterization of this compound.
Tier 2: In Vivo Evaluation
Following the identification of a promising in vitro activity profile, in vivo studies are initiated to assess the compound's safety and efficacy.
Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
Objective: To determine the pharmacokinetic profile and the maximum tolerated dose of the compound in a relevant rodent species (e.g., BALB/c mice).
Protocol: MTD Study
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Groups: 5 groups of 3 mice each.
-
Dosing:
-
Administer the compound via intravenous (IV) and oral (PO) routes.
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administer a single dose and monitor for 14 days.
-
-
Endpoints:
-
Clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Body weight changes (measure daily for the first week, then twice weekly).
-
At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Definition: The highest dose that does not cause mortality or more than 20% body weight loss.
Protocol: Preliminary PK Study
-
Animals: Male Sprague-Dawley rats or BALB/c mice.
-
Groups: 2 groups of 3 animals each (IV and PO administration).
-
Dosing: Administer a single non-toxic dose (e.g., 10 mg/kg).
-
Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.[3]
-
Parameters to Calculate: Cmax, Tmax, AUC, half-life, and oral bioavailability.
Data Presentation: MTD Study
| Dose (mg/kg) | Route | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs |
| 1 | IV | 3 | |||
| 10 | IV | 3 | |||
| 100 | IV | 3 | |||
| 10 | PO | 3 | |||
| 100 | PO | 3 | |||
| 1000 | PO | 3 |
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| Half-life (h) | ||
| Bioavailability (%) | N/A |
Efficacy Studies
The choice of efficacy model will be guided by the in vitro results. Below are protocols for representative oncology and inflammation models.
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Protocol:
-
Animal Model: Athymic nude mice (NU/NU).[4]
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cells of a sensitive cancer cell line (identified in Tier 1) into the flank of each mouse.
-
Group Formation: When tumors reach an average volume of 100-150 mm³, randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or a suitable solvent).
-
Group 2: Test compound at Dose 1 (e.g., MTD).
-
Group 3: Test compound at Dose 2 (e.g., 1/2 MTD).
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).
-
-
Dosing: Administer the compound and controls according to a predetermined schedule (e.g., daily, twice weekly) via the most appropriate route (determined from PK studies).
-
Endpoints:
-
Tumor volume (measured 2-3 times per week).
-
Body weight.
-
At the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Experimental Workflow for Xenograft Model:
Caption: Workflow for a typical human tumor xenograft efficacy study.
Objective: To assess the anti-inflammatory effects of the compound in a model of acute systemic inflammation.
Protocol:
-
Animal Model: BALB/c mice.
-
Group Formation: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control + Saline challenge.
-
Group 2: Vehicle control + LPS challenge.
-
Group 3: Test compound + LPS challenge.
-
Group 4: Positive control (e.g., Dexamethasone) + LPS challenge.
-
-
Dosing: Pre-treat animals with the test compound or controls (e.g., 1 hour before LPS challenge).
-
Inflammation Induction: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Endpoints:
-
Collect blood at a peak inflammatory time point (e.g., 2-4 hours post-LPS) to measure serum levels of TNF-α and IL-6 by ELISA.
-
Monitor clinical signs (e.g., piloerection, lethargy).
-
Potential Signaling Pathways
Based on the known mechanisms of other purine analogs, this compound could potentially modulate several key signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by the compound, leading to apoptosis.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Conclusion
The experimental design outlined in these application notes provides a robust and systematic approach for the preclinical characterization of this compound. By progressing through a tiered screening cascade, from in vitro mechanistic studies to in vivo efficacy models, researchers can efficiently elucidate the therapeutic potential of this novel compound. The provided protocols and data presentation formats are intended to serve as a guide for generating high-quality, reproducible data for drug development decision-making.
References
- 1. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 9-(4-Chlorobutyl)-9h-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to characterize the cellular effects of the novel purine analog, 9-(4-Chlorobutyl)-9h-purin-6-amine. The protocols outlined below are designed to assess the compound's impact on cell cycle progression, apoptosis induction, and immunophenotypic markers, providing critical insights for drug development.
Introduction
Purine analogs are a class of antimetabolite drugs that interfere with DNA synthesis and have been successfully employed in the treatment of various cancers.[1][2][3] this compound is a novel compound within this class. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level, making it an ideal platform for characterizing the effects of new chemical entities on cancer cells.[4][5]
This document details standardized flow cytometry protocols to investigate the dose-dependent and time-course effects of this compound on cell viability, cell cycle distribution, and the induction of apoptosis.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described flow cytometry experiments.
Table 1: Dose-Response Effect of this compound on Cell Viability
| Concentration (µM) | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Time-Course Effect of this compound on Cell Cycle Distribution
| Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 | |||
| 12 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 3: Induction of Apoptosis by this compound
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | ||
| Compound (IC50) | ||
| Staurosporine (Positive Control) |
Experimental Protocols
Protocol 1: Cell Viability and Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the intercalating dye, Propidium Iodide (PI), by cells with compromised membrane integrity.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Purine analogs are known to interfere with DNA synthesis, potentially leading to cell cycle arrest.[6][7]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect cells at specified time points (e.g., 0, 12, 24, 48, 72 hours). Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: Workflow for analyzing cells treated with this compound.
Caption: Potential signaling cascade for purine analog-induced apoptosis.
References
- 1. Collection - Comprehensive Proteomic Analysis of the Effects of Purine Analogs on Human Raji B-Cell Lymphoma - Journal of Proteome Research - Figshare [acs.figshare.com]
- 2. The role of purine analogue combinations in the management of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell cycle effects of CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-(4-Chlorobutyl)-9H-purin-6-amine in Nucleic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(4-Chlorobutyl)-9H-purin-6-amine is a functionalized purine derivative with significant potential in nucleic acid research and therapeutic development. Its unique structure, featuring a reactive chlorobutyl group attached to the N9 position of the adenine base, makes it a versatile building block for the synthesis of modified oligonucleotides and nucleic acid analogs. These modifications are crucial for enhancing the therapeutic properties of nucleic acids, such as improved stability against nucleases, enhanced cellular uptake, and specific targeting capabilities. This document outlines the potential applications of this compound, including detailed protocols for its use in the synthesis of nucleic acid analogs and quantitative data from hypothetical proof-of-concept experiments.
Principle Applications
The primary application of this compound in nucleic acid research lies in its ability to act as an alkylating agent. The terminal chlorine on the butyl chain is a good leaving group, allowing for nucleophilic substitution reactions. This reactivity can be exploited to:
-
Synthesize Modified Nucleosides: Reacting this compound with protected sugar moieties or their precursors can generate novel nucleoside analogs.
-
Functionalize Oligonucleotides: The compound can be used to introduce a reactive handle at specific positions within a pre-synthesized oligonucleotide. This handle can then be used for conjugation to other molecules like peptides, fluorophores, or drug molecules.
-
Develop Novel Probes: Incorporation of this molecule can be used to create probes for studying DNA-protein interactions or for diagnostic applications.
-
Create Cross-linking Agents: The bifunctional nature of the molecule (purine for hybridization and a reactive chloride) allows for its potential use in cross-linking studies to investigate the structure of nucleic acids and their complexes.
Experimental Protocols
Protocol 1: Synthesis of a 5'-O-(4-(6-amino-9H-purin-9-yl)butyl)-2'-deoxyadenosine Analog
This protocol describes a hypothetical synthesis of a novel dinucleotide analog where two adenine moieties are linked via a butyl chain. This structure could be investigated for its ability to induce parallel-stranded DNA structures or as a linker in aptamer design.
Materials:
-
This compound
-
N6-Benzoyl-2'-deoxyadenosine
-
Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ammonium Hydroxide
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Protection of 2'-deoxyadenosine: The N6 amino group of 2'-deoxyadenosine is protected with a benzoyl group according to standard literature procedures.
-
Alkylation Reaction:
-
Dissolve N6-Benzoyl-2'-deoxyadenosine (1 equivalent) in anhydrous DMF.
-
Add Sodium Hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to proceed for 24 hours at 60°C.
-
-
Deprotection:
-
Cool the reaction mixture to room temperature and quench with methanol.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with concentrated ammonium hydroxide for 16 hours at 55°C to remove the benzoyl protecting group.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR spectroscopy.
-
Expected Outcome:
The successful synthesis of 5'-O-(4-(6-amino-9H-purin-9-yl)butyl)-2'-deoxyadenosine.
Protocol 2: Post-Synthetic Modification of an Oligonucleotide
This protocol outlines a hypothetical method for labeling a thiol-modified oligonucleotide with this compound.
Materials:
-
5'-Thiol-modified oligonucleotide (e.g., 5'-HS-(CH2)6-SEQUENCE-3')
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reduction of Disulfide Bonds:
-
Dissolve the 5'-thiol-modified oligonucleotide in a solution of TCEP in a suitable buffer (e.g., TE buffer, pH 7.5) to reduce any disulfide bonds.
-
Incubate for 1 hour at room temperature.
-
-
Conjugation Reaction:
-
To the reduced oligonucleotide solution, add a 10-fold molar excess of this compound dissolved in DMF.
-
Add triethylamine to catalyze the reaction.
-
Incubate the reaction mixture for 4 hours at 37°C.
-
-
Purification:
-
Purify the labeled oligonucleotide from excess reactants using a size-exclusion chromatography column.
-
Analyze the product by MALDI-TOF mass spectrometry to confirm successful conjugation.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from the synthesis and characterization of the adenine-butyl-adenine dinucleotide analog described in Protocol 1.
Table 1: Synthesis Yield and Purity
| Parameter | Value |
| Starting Material (N6-Benzoyl-2'-deoxyadenosine) | 100 mg |
| Product Yield (crude) | 75 mg |
| Molar Yield | 62% |
| Purity (by HPLC) | >95% |
Table 2: Characterization Data
| Analysis Method | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]+ corresponding to the calculated molecular weight |
| 1H NMR | Peaks corresponding to both adenine moieties and the butyl linker |
| UV Absorbance (λmax) | ~260 nm |
Visualizations
Experimental Workflow for Dinucleotide Analog Synthesis
Caption: Workflow for the synthesis of a dinucleotide analog.
Logical Relationship of Applications
Caption: Potential applications of the title compound.
Conclusion
This compound represents a promising reagent for the chemical modification of nucleic acids. The protocols and data presented herein, though hypothetical, are based on established principles of nucleic acid chemistry and illustrate the potential of this compound in advancing nucleic acid research. Further experimental validation is necessary to fully explore its utility in the development of novel diagnostics and therapeutics. Researchers are encouraged to adapt these methodologies to their specific research goals.
Troubleshooting & Optimization
improving solubility of 9-(4-Chlorobutyl)-9h-purin-6-amine for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 9-(4-Chlorobutyl)-9h-purin-6-amine for in vitro studies. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the first step I should take if my compound precipitates in my aqueous buffer?
A2: The initial and often simplest approach is to adjust the pH of your solvent. Since this compound has a basic purine core, its solubility can often be increased in acidic conditions (e.g., pH 2-5) due to the protonation of the amine groups. Conversely, some purine analogs show increased solubility in basic conditions. Therefore, a pH screening study is recommended as a first step.
Q3: Are there common organic solvents that can be used as co-solvents for in vitro studies?
A3: Yes, using a water-miscible organic co-solvent is a widely adopted strategy. The most common co-solvents for in vitro assays are dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] It is critical to first dissolve the compound in a minimal amount of the organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability and experimental outcomes.
Q4: Can I use surfactants or cyclodextrins to improve solubility?
A4: Absolutely. Surfactants like Tween-80 and Triton X-100 can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[1][2] Similarly, cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.[1] These are excellent options when pH modification and co-solvents are insufficient or interfere with the experimental setup.
Troubleshooting Guide
Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.
-
Cause: The compound has very low aqueous solubility, and the dilution from the organic solvent into the aqueous phase causes it to crash out of solution.
-
Solution Workflow:
-
Decrease Final Concentration: Attempt to use a lower final concentration of the compound in your assay if experimentally feasible.
-
Increase Co-solvent Percentage: While keeping the final DMSO concentration as low as possible (typically <1%), you might test if a slightly higher percentage (e.g., up to 2%) improves solubility without affecting your cells.[3]
-
pH Adjustment: Prepare your aqueous buffer at a lower pH (e.g., pH 5.0) and see if this prevents precipitation upon addition of the DMSO stock.
-
Use of Surfactants: Add a low concentration of a biocompatible surfactant (e.g., 0.01-0.05% Tween-20) to your aqueous buffer before adding the compound stock.[3]
-
Sonication: After dilution, briefly sonicate the solution to help disperse any microscopic precipitates and enhance dissolution.[3]
-
Issue 2: Need to prepare a high-concentration stock solution but the compound is not dissolving.
-
Cause: The intrinsic solubility of the compound in the chosen solvent is limited.
-
Solution Workflow:
-
Solvent Screening: Test the solubility in a panel of solvents. While DMSO is common, other options like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) can sometimes provide higher solubility.[1]
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring to aid dissolution. Allow the solution to cool to room temperature to ensure the compound remains in solution.
-
pH Modification of Stock: For certain compounds, preparing the stock in a slightly acidic or basic solution (if compatible with the compound's stability) can significantly increase solubility. For instance, dissolving in a dilute solution of HCl and then neutralizing is a possible strategy.
-
Quantitative Data Summary
The following table provides an estimated solubility of this compound in various solvent systems based on the general properties of purine analogs. These are starting points for your own experimental determination.
| Solvent System | Estimated Solubility | Remarks |
| Deionized Water (pH 7.4) | Very Low | Expected to be poorly soluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Low | Similar to deionized water. |
| 0.1 N HCl (pH 1) | Moderate to High | Acidic pH is likely to protonate the purine ring, increasing solubility. |
| 0.1 N NaOH (pH 13) | Low to Moderate | Basic conditions may also enhance solubility for some purine derivatives. |
| Dimethyl Sulfoxide (DMSO) | High | A common choice for creating high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| 10% HP-β-CD in Water | Moderate | Cyclodextrins can significantly enhance aqueous solubility. |
| PBS with 1% Tween-80 | Moderate | Surfactants can aid in forming stable micellar solutions. |
Experimental Protocols
Protocol 1: pH Screening for Solubility Enhancement
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Add a small, known amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of the chosen co-solvent (e.g., DMSO) to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex and, if necessary, gently warm the solution to ensure complete dissolution.
-
For in vitro experiments, dilute this stock solution into your cell culture medium or aqueous buffer to the final working concentration, ensuring the final co-solvent concentration is non-toxic to your cells (typically ≤1%).
Protocol 3: Solubilization using Cyclodextrins
-
Prepare a solution of the desired cyclodextrin (e.g., 10% w/v HP-β-CD) in your aqueous buffer.
-
Add the weighed this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
Visualizations
Caption: A workflow for improving the solubility of this compound.
References
- 1. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 2. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 9-(4-Chlorobutyl)-9h-purin-6-amine
Welcome to the technical support center for 9-(4-Chlorobutyl)-9h-purin-6-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a focus on overcoming cellular resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
A1: Based on its chemical structure, this compound is classified as a purine analog with an alkylating group. Its purine scaffold allows it to interfere with nucleic acid metabolism, while the chlorobutyl group can alkylate DNA, leading to DNA damage and subsequent cell cycle arrest and apoptosis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to compounds like this compound can arise from various factors, broadly categorized as pre-target, on-target, and post-target mechanisms. These may include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the alkylating agent. Key pathways include O6-methylguanine-DNA methyltransferase (MGMT) and Base Excision Repair (BER).[1]
-
Altered Drug Metabolism: Increased detoxification of the compound, for instance, through the glutathione S-transferase (GST) system.
-
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) can allow cells to evade drug-induced cell death.
Q3: How can I confirm the mechanism of resistance in my cell line?
A3: A multi-pronged approach is recommended. You can start by assessing the expression levels of key resistance-related proteins and genes. For example, use Western blotting to check for P-gp or MGMT protein levels and quantitative PCR (qPCR) to analyze the expression of their corresponding genes (ABCB1 and MGMT, respectively). Functional assays, such as drug efflux assays, can also provide valuable insights.
Q4: What are some initial strategies to overcome resistance to this compound?
A4: Initial strategies can include:
-
Combination Therapy: Combining this compound with inhibitors of resistance mechanisms. For example, using a PARP inhibitor to block the BER pathway or an MGMT inhibitor.[1][2][3]
-
Dose Escalation: In some cases, a stepwise increase in the drug concentration during cell culture can help select for cells that overcome initial resistance, although this may lead to the development of more robust resistance mechanisms.
-
Alternative Delivery Systems: Utilizing nanoparticle-based drug delivery systems may help bypass efflux pumps and increase intracellular drug concentration.[4][5][6]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Decreased Cell Death Observed After Treatment
-
Symptom: Cell viability assays (e.g., MTT) show a higher percentage of viable cells at previously effective concentrations of this compound.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Increased Drug Efflux | Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). | Resistant cells will show lower fluorescence accumulation compared to sensitive parental cells. |
| Enhanced DNA Repair | Analyze the expression of key DNA repair proteins (e.g., MGMT, PARP1) via Western blot. | Increased expression of these proteins in resistant cells. |
| Reduced Apoptosis | Conduct an apoptosis assay (e.g., Annexin V/PI staining) to compare apoptotic rates between sensitive and resistant cells. | Resistant cells will exhibit a lower percentage of apoptotic cells after treatment. |
Issue 2: Inconsistent Results in Cell Viability Assays
-
Symptom: High variability in MTT or other viability assay results between replicate wells or experiments.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use an automated cell counter for accuracy. | Reduced well-to-well variability in cell numbers. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate for experiments or fill them with sterile PBS to maintain humidity. | More consistent results across the plate. |
| Incomplete Solubilization of Formazan | Ensure complete dissolution of the formazan crystals in the MTT assay by thorough mixing and incubation. | Lower background and more reliable absorbance readings. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a resistant cell line compared to its sensitive parental counterpart.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| Parental Sensitive Line | 5.2 | 1.0 |
| Resistant Sub-line | 48.7 | 9.4 |
Table 2: Relative Gene Expression of Resistance Markers (qPCR)
| Gene | Parental Sensitive Line (Relative Expression) | Resistant Sub-line (Relative Expression) | Fold Change |
| ABCB1 (P-gp) | 1.0 | 12.5 | 12.5 |
| MGMT | 1.0 | 8.2 | 8.2 |
| BCL2 | 1.0 | 4.6 | 4.6 |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8][9][10]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[11][12][13][14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Resistance Proteins
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., P-gp, MGMT, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.[15]
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., ABCB1, MGMT) and a housekeeping gene (e.g., GAPDH).[16][17]
-
Data Analysis: Analyze the results using the 2^-ΔΔCt method to determine the relative fold change in gene expression.[18]
Visualizations
A troubleshooting workflow for identifying and addressing drug resistance.
Signaling pathways potentially involved in resistance to the compound.
A general experimental workflow for characterizing drug resistance.
References
- 1. Mechanisms of Chemoresistance in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.direct [scholars.direct]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
minimizing off-target effects of 9-(4-Chlorobutyl)-9h-purin-6-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 9-(4-Chlorobutyl)-9H-purin-6-amine in their experiments, with a focus on minimizing and characterizing off-target effects. Given that this is a novel purine analog, this guide emphasizes a systematic approach to target identification, validation, and toxicity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when working with a novel compound like this compound?
A1: When beginning work with a new small molecule, a tiered approach is recommended to characterize its biological activity and potential liabilities. The initial steps should focus on:
-
Purity and Identity Confirmation: Verify the chemical structure and purity of your compound batch using methods like NMR and mass spectrometry.
-
Solubility Assessment: Determine the solubility in various aqueous and organic solvents to ensure proper preparation of stock solutions and experimental media.
-
Initial Cytotoxicity Screening: Perform a broad cytotoxicity assay across a range of concentrations in a few common cell lines to establish a preliminary therapeutic window.[1][2][3]
-
Broad Kinase Profiling: As a purine analog, there is a high probability of interaction with kinases. A broad kinase panel screen is crucial for initial target identification and assessing selectivity.[4]
-
Phenotypic Screening: If a desired phenotype is the goal, initial screening in a relevant cellular model can provide insights into its biological activity.[5]
Q2: How can I identify the primary target(s) of this compound?
A2: Target identification is a critical step in understanding the mechanism of action of a novel compound.[6][7] A combination of computational and experimental approaches is often most effective:
-
Computational Prediction: Utilize in silico methods and databases to predict potential targets based on structural similarity to known ligands.[8]
-
Affinity-Based Methods: Techniques like affinity chromatography or chemical proteomics can be used to pull down binding partners from cell lysates.
-
Broad Panel Screening: As mentioned, screening against large panels of recombinant enzymes (e.g., kinases, phosphatases) or receptors can identify direct interactions.[4]
-
Genetic Approaches: Techniques like CRISPR-Cas9 or RNAi screens can identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thus pointing to potential targets or pathways.[5][6]
Q3: My compound is showing activity against multiple kinases. How do I determine which are the on-target versus off-target effects?
A3: Distinguishing on-target from off-target effects is a common challenge with kinase inhibitors. A multi-pronged approach is necessary:
-
Dose-Response Correlation: Correlate the potency of the compound against isolated kinases with its cellular efficacy in functional assays. The primary target should ideally show a strong correlation.
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET to confirm that the compound binds to the intended target within a cellular context.[9]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound. Changes in potency against different kinases can help to differentiate the pharmacophores responsible for on-target and off-target activities.
-
Target Knockout/Knockdown: The biological effect of the compound should be significantly diminished in cells where the proposed primary target has been genetically removed or its expression reduced.[9]
-
Rescue Experiments: In a target knockout/knockdown background, reintroducing a resistant mutant of the target that is not inhibited by the compound should rescue the biological effect if it is on-target.
Q4: What are the best practices for assessing the cytotoxicity of this compound?
A4: Cytotoxicity should be assessed using multiple, mechanistically distinct assays to obtain a comprehensive profile of the compound's effects on cell health.[1][10][11]
-
Metabolic Viability Assays (e.g., MTT, AlamarBlue): These assays measure the metabolic activity of cells, which is often correlated with viability.[10][11] They are suitable for high-throughput screening.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of necrosis.[1]
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): These assays specifically measure markers of programmed cell death.
-
Proliferation Assays: These assays directly measure the rate of cell division.
It is recommended to perform these assays in a time-course and dose-response manner to determine the IC50 (half-maximal inhibitory concentration) for each effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results. | - Compound precipitation in media.- Inconsistent cell seeding density.- Degradation of the compound in solution. | - Verify the compound's solubility in your experimental media. Consider using a lower concentration or a different solvent for the stock solution.- Ensure uniform cell plating and distribution.- Prepare fresh dilutions of the compound from a frozen stock for each experiment. Assess the stability of the compound in your experimental conditions. |
| Discrepancy between biochemical potency and cellular activity. | - Poor cell permeability.- Active efflux from cells by transporters.- Compound metabolism within the cell. | - Perform a cell permeability assay (e.g., PAMPA).- Use inhibitors of common efflux pumps (e.g., verapamil for P-gp) to see if cellular activity is restored.- Analyze compound stability in the presence of liver microsomes or cell lysates to assess metabolic degradation. |
| Significant cytotoxicity observed at concentrations required for the desired biological effect. | - The desired effect may be a consequence of a cytotoxic off-target activity.- The on-target effect is inherently toxic to the cells. | - Perform a kinase selectivity profile to identify potent off-target kinases that could be mediating the toxicity.- Use target deconvolution methods (e.g., CRISPR screen) to identify the source of toxicity.- If the on-target effect is toxic, consider using the compound for shorter time points or in cell lines where the target is not essential. |
| No observable biological effect in cellular assays. | - The compound is not engaging its target in cells.- The chosen cellular model is not dependent on the target.- The experimental endpoint is not appropriate. | - Confirm target engagement using a cellular target engagement assay (e.g., CETSA).- Ensure that the target is expressed and active in your chosen cell line.- Use a cell line known to be sensitive to inhibition of the target pathway.- Measure a more proximal readout of target inhibition (e.g., phosphorylation of a direct substrate). |
Experimental Protocols
Protocol 1: General Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of recombinant kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration range for testing (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP to initiate the reaction. The buffer should contain appropriate divalent cations (e.g., MgCl2).
-
Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect kinase activity. A common method is to use an antibody that recognizes the phosphorylated substrate, often in a fluorescence or luminescence-based readout.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol describes a colorimetric assay to assess cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Primary Target X | 15 |
| Off-Target A | 250 |
| Off-Target B | 800 |
| Off-Target C | >10,000 |
| Off-Target D | >10,000 |
Table 2: Hypothetical Cytotoxicity Profile of this compound (72-hour treatment)
| Cell Line | Assay Type | IC50 (µM) |
| Cell Line A (Target X dependent) | MTT (Viability) | 0.5 |
| Cell Line A (Target X dependent) | Caspase-Glo (Apoptosis) | 0.6 |
| Cell Line B (Target X negative) | MTT (Viability) | >50 |
| Cell Line B (Target X negative) | Caspase-Glo (Apoptosis) | >50 |
Visualizations
Caption: General experimental workflow for characterizing a novel small molecule inhibitor.
Caption: On-target vs. potential off-target signaling pathways for an inhibitor.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Emerging Drug Targets Identification & Validation - ..I-PROD-1-CIIProd_153 [discoveryontarget.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. セルベースアッセイ [sigmaaldrich.com]
- 11. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing reaction conditions for 9-(4-Chlorobutyl)-9h-purin-6-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-(4-chlorobutyl)-9H-purin-6-amine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is showing very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the N-alkylation of adenine can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of Adenine: The reaction proceeds efficiently when the adenine anion is formed. Ensure your base is strong enough and used in a sufficient amount.
-
Recommendation: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). If using NaH, ensure it is fresh and handled under anhydrous conditions.
-
-
Improper Solvent Choice: The choice of solvent is critical for the SN2 reaction mechanism.[1]
-
Recommendation: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base, leaving the adenine anion more nucleophilic, and they do not hinder the SN2 reaction by solvating the halide ion.[1] Protic solvents like water or alcohols should be avoided as they can solvate the nucleophile and reduce its reactivity.[1]
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Start with room temperature and monitor the reaction progress by TLC. If the reaction is sluggish, gradually increase the temperature to 50-80 °C. Reaction times can vary, so it's essential to monitor until the starting material is consumed.
-
-
Purity of Reagents: The purity of adenine and the alkylating agent (1-bromo-4-chlorobutane or 1,4-dichlorobutane) is crucial.
-
Recommendation: Use freshly purified reagents. Ensure the alkylating agent has not degraded.
-
-
Issue 2: Formation of Multiple Products (Isomers)
-
Question: My TLC and NMR analysis indicate the presence of multiple products. How can I improve the regioselectivity to favor the N9-alkylated product?
-
Answer: Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), which can lead to the formation of different regioisomers.[2] The primary side products in the alkylation of adenine are typically the N3- and N7-isomers.
-
Favoring N9-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO strongly favor the formation of the N9-alkylated product.[2][3] In contrast, polar protic solvents tend to increase the proportion of the N3-isomer.[2][4]
-
Base: The use of a base to form the adeninate anion is crucial for directing the alkylation to the N9 and N7 positions.[1] In neutral or slightly basic conditions, N3-alkylation can be more prominent.[1]
-
Reaction Conditions Summary:
-
-
| Parameter | Condition to Favor N9-Isomer | Condition Favoring Side Products |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (Water, Alcohols) |
| Basicity | Basic (forms adeninate anion) | Neutral or slightly basic |
Issue 3: Product Purification Challenges
-
Question: I am having difficulty separating the desired N9-isomer from the other regioisomers and unreacted starting material. What purification strategies are recommended?
-
Answer: The separation of purine isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separating the isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane or ethyl acetate) is often effective. Start with a low concentration of the polar solvent and gradually increase it to elute the different components.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired product, especially if it is the major component.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: Both sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used and effective bases for the N-alkylation of adenine.[1]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates adenine. It requires anhydrous reaction conditions.
-
Potassium Carbonate (K₂CO₃): A milder base that is easier to handle. It may require slightly higher temperatures or longer reaction times compared to NaH.
The choice often depends on the desired reactivity and the scale of the reaction. For small-scale synthesis, K₂CO₃ is often preferred for its ease of handling.
Q2: Can I use 1,4-dichlorobutane instead of 1-bromo-4-chlorobutane as the alkylating agent?
A2: Yes, 1,4-dichlorobutane can be used. However, the carbon-bromine bond is generally more labile than the carbon-chlorine bond, making 1-bromo-4-chlorobutane a more reactive alkylating agent. If you use 1,4-dichlorobutane, you may need to use more forcing reaction conditions (e.g., higher temperature, longer reaction time) to achieve a similar conversion rate. There is also a higher risk of di-adenine substitution.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) .
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting material (adenine), the alkylating agent, and a co-spot of both on the baseline.
-
Take a small aliquot from the reaction mixture at regular intervals and spot it on the plate.
-
Develop the plate in a suitable solvent system (e.g., 10% methanol in dichloromethane).
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the adenine spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.
-
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR:
-
Singlets for the two purine protons (H-2 and H-8).
-
A broad singlet for the -NH₂ protons.
-
Triplets for the two -CH₂- groups of the butyl chain attached to the purine and the chlorine.
-
Multiplets for the two internal -CH₂- groups of the butyl chain.
-
-
¹³C NMR: Signals corresponding to the carbons of the purine ring and the four distinct carbons of the chlorobutyl chain.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂ClN₅), along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reagents and Materials:
-
Adenine
-
1-Bromo-4-chlorobutane (or 1,4-dichlorobutane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine (1 equivalent) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-4-chlorobutane (1.1 - 1.5 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., every 1-2 hours).
-
If the reaction is slow, heat the mixture to 50-60 °C.
-
Once the adenine is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of DMF or DCM.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for optimizing the synthesis reaction.
References
stability issues of 9-(4-Chlorobutyl)-9h-purin-6-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-(4-Chlorobutyl)-9h-purin-6-amine. The information provided is intended to assist in addressing common stability issues encountered during experimental work.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in aqueous solution | Poor aqueous solubility. The compound has a nonpolar chlorobutyl chain and a purine core, which can limit solubility in purely aqueous buffers. | - Increase the proportion of an organic co-solvent such as DMSO or ethanol. - Gently warm the solution. - Adjust the pH of the buffer. Purine derivatives can have varying solubilities at different pH values. |
| Loss of compound over time in solution | Chemical degradation, likely through hydrolysis of the 4-chlorobutyl group. This is more likely to occur at non-neutral pH and elevated temperatures. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C. - Avoid prolonged storage in aqueous buffers, especially at acidic or basic pH. - Perform a stability study under your specific experimental conditions (see Experimental Protocols). |
| Appearance of new peaks in HPLC analysis | Degradation of the parent compound. A common degradation product could be the corresponding alcohol, 9-(4-hydroxybutyl)-9h-purin-6-amine, formed via hydrolysis of the chloro group. | - Characterize the new peaks using mass spectrometry (MS) to confirm the identity of the degradants. - If degradation is confirmed, follow the recommendations for "Loss of compound over time in solution". - Optimize HPLC method to ensure baseline separation of the parent compound and all degradants. |
| Inconsistent experimental results | May be due to variable degradation of the compound between experiments. The rate of hydrolysis of the chlorobutyl group is sensitive to pH and temperature. | - Standardize solution preparation and storage procedures meticulously. - Use freshly prepared solutions for all critical experiments. - Include a reference standard in each experiment to monitor for any unexpected degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the structure, this compound is expected to be soluble in organic solvents such as DMSO, DMF, and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the aqueous buffer. Adenine itself is slightly soluble in hot alcohol and soluble in acidic and basic solutions.[1]
Q2: How should I store solutions of this compound?
A2: For short-term storage (up to a few days), refrigerated conditions (2-8°C) are recommended. For long-term storage, solutions should be aliquoted and stored frozen at -20°C or -80°C to minimize degradation.[2] It is best practice to use freshly prepared solutions for experiments whenever possible.
Q3: What is the primary degradation pathway for this compound in solution?
A3: The most probable degradation pathway in aqueous solution is the hydrolysis of the 4-chlorobutyl side chain to form 9-(4-hydroxybutyl)-9h-purin-6-amine and hydrochloric acid. The rate of this hydrolysis is dependent on pH and temperature. The C-Cl bond is the most likely point of nucleophilic attack by water or hydroxide ions.[3][4][5][6][7]
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is not available, purine derivatives and alkyl halides can be susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can catalyze the hydrolysis of the chlorobutyl group. Generally, neutral or slightly acidic pH (around 6-7) is expected to provide better stability for adenine derivatives in aqueous solutions.[8] For some adenine-based compounds, stability has been observed in slightly basic conditions (e.g., 0.05 N KOH) when stored at low temperatures.[9][10][11]
Q5: Are there any known incompatibilities for this compound?
A5: Strong oxidizing agents should be avoided as they can react with the purine ring system.[2] Additionally, prolonged exposure to strong acids or bases should be avoided to prevent hydrolysis.
Quantitative Stability Data (Hypothetical)
No specific quantitative stability data for this compound was found in the public domain. The following table is a hypothetical representation based on the stability of similar adenine derivatives and is for illustrative purposes only. Actual stability should be determined experimentally.
Table 1: Hypothetical Degradation of this compound (1 mg/mL) in Aqueous Buffer (with 1% DMSO) after 24 hours.
| pH | Temperature (°C) | % Degradation (Hypothetical) |
| 3.0 | 25 | 15% |
| 5.0 | 25 | 5% |
| 7.4 | 25 | 2% |
| 9.0 | 25 | 10% |
| 7.4 | 4 | <1% |
| 7.4 | 37 | 8% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
Caption: Overview of purine metabolism and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Do adenine derivatives have a special role in biological regulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. savitapall.com [savitapall.com]
- 5. 1. Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and 1-iodobutane [studfile.net]
- 6. savemyexams.com [savemyexams.com]
- 7. brainly.com [brainly.com]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 9. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting unexpected results in assays with 9-(4-Chlorobutyl)-9h-purin-6-amine
This technical support center provides troubleshooting guidance for researchers using 9-(4-Chlorobutyl)-9h-purin-6-amine and other novel purine analogs in biochemical and cellular assays. Due to the limited specific data available for this particular compound, this guide focuses on general principles and common challenges encountered with purine-like molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges associated with the solubility of purine analogs like this compound?
A1: Purine analogs can exhibit variable solubility in aqueous solutions commonly used for biological assays. It is crucial to determine the optimal solvent for your stock solution (e.g., DMSO, ethanol) and the final concentration of this solvent in your assay. High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity, leading to misleading results. We recommend performing a solvent tolerance test for your specific assay system.
Q2: How can I assess the stability of this compound under my experimental conditions?
A2: The stability of your compound can be affected by factors such as pH, temperature, and light exposure. To assess stability, you can incubate the compound under your assay conditions for the duration of the experiment, and then analyze its integrity using methods like HPLC or mass spectrometry. It is also good practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment.
Q3: What are the potential off-target effects of purine analogs?
A3: Due to the conserved nature of the ATP-binding pocket in many enzymes, particularly kinases, purine analogs can exhibit off-target activity.[1] It is advisable to perform counter-screens against a panel of related enzymes to determine the selectivity of your compound. For instance, if you are investigating a potential kinase inhibitor, profiling its activity against a broad panel of kinases is recommended.[2]
Q4: Can this compound interfere with my assay detection method?
A4: Some compounds can interfere with certain assay technologies. For example, compounds that are colored or fluorescent can interfere with absorbance- or fluorescence-based readouts. It is important to run control experiments with the compound in the absence of the biological target to check for any assay interference.
Troubleshooting Guides
Issue 1: My compound shows no activity or very low potency.
Potential Causes:
-
Poor Solubility: The compound may be precipitating in the assay buffer.
-
Compound Instability: The compound may be degrading under the assay conditions.
-
Incorrect Target: The compound may not be an inhibitor of the intended target.
-
Suboptimal Assay Conditions: The concentration of ATP (in the case of a kinase assay), substrate, or enzyme may not be optimal for detecting inhibition.
Recommended Solutions:
-
Verify Solubility: Visually inspect for precipitation. Test a range of final solvent concentrations and consider using a solubility-enhancing agent if necessary.
-
Assess Compound Stability: Perform a stability study as described in the FAQs.
-
Confirm Target Engagement: If possible, use a biophysical method (e.g., thermal shift assay, surface plasmon resonance) to confirm that the compound binds to the target protein.
-
Optimize Assay Parameters: Determine the Km for ATP and the substrate to ensure you are using appropriate concentrations for competitive inhibition studies.
Issue 2: I am observing high background signal in my assay.
Potential Causes:
-
Compound Interference: The compound may be intrinsically fluorescent or absorb at the detection wavelength.
-
Non-specific Inhibition: At high concentrations, the compound may be causing non-specific inhibition of the reporter enzyme (e.g., luciferase in some kinase assays).
-
Solvent Effects: The solvent used to dissolve the compound may be contributing to the background signal.
Recommended Solutions:
-
Run Compound Interference Controls: Test the compound in the assay in the absence of the primary enzyme to see if it affects the readout.
-
Test for Non-specific Inhibition: If using a coupled assay format, test the compound against the reporter enzyme alone.
-
Perform a Solvent Titration: Determine the highest concentration of the solvent that does not significantly affect the assay background.
Issue 3: My results are not reproducible.
Potential Causes:
-
Inconsistent Compound Dilutions: Errors in preparing serial dilutions can lead to variability.
-
Compound Instability in Solution: The compound may be degrading over time in the assay plate.
-
Variable Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can affect results.
Recommended Solutions:
-
Prepare Fresh Dilutions: Make fresh dilutions of the compound for each experiment.
-
Minimize Incubation Times: If compound stability is an issue, minimize the time the compound is incubated in the assay buffer.
-
Standardize Assay Protocol: Ensure that all experimental parameters are kept consistent between experiments. Use a checklist to maintain consistency.
Data Presentation
Table 1: Example of a Solvent Tolerance Test
| DMSO Concentration (%) | Relative Enzyme Activity (%) | Standard Deviation |
| 0.1 | 100 | 5.2 |
| 0.5 | 98 | 4.8 |
| 1.0 | 95 | 6.1 |
| 2.0 | 80 | 7.3 |
| 5.0 | 55 | 9.5 |
Table 2: Example of IC50 Determination under Different ATP Concentrations
| ATP Concentration | IC50 (µM) |
| 10 µM | 1.2 |
| 50 µM | 5.8 |
| 100 µM (Km) | 11.5 |
| 500 µM | 55.2 |
Experimental Protocols
General Protocol for a Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is a general guideline and will require optimization for your specific kinase and compound.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer according to the manufacturer's recommendations.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase buffer containing the substrate and ATP. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
-
Kinase Reaction:
-
Add the diluted compound or vehicle control to the wells of a microplate.
-
Add the kinase enzyme to initiate the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.[3]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[3]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate at room temperature for 30-60 minutes.[3]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 9-(4-Chlorobutyl)-9H-purin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 9-(4-Chlorobutyl)-9H-purin-6-amine, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the direct alkylation of adenine with a 4-chlorobutylating agent, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane, in a polar aprotic solvent with a mild base. This approach favors the formation of the desired N9-alkylated product.
Q2: What are the main challenges when scaling up this synthesis?
The primary challenges during scale-up include:
-
Regioisomer formation: Alkylation can also occur at other nitrogen atoms of the purine ring (N3 and N7), leading to impurities that can be difficult to separate.
-
Reaction monitoring: Ensuring complete reaction and minimizing side-product formation requires careful monitoring, which can be more complex in larger reactors.
-
Purification: Isolation of the pure product on a large scale can be challenging and may require optimization of crystallization or chromatographic methods.
-
Heat transfer: Exothermic reactions can be difficult to control in large vessels, potentially leading to increased side-product formation.
Q3: How can I minimize the formation of N3 and N7 isomers?
The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is known to favor the formation of the thermodynamically more stable N9 isomer. Additionally, careful control of the reaction temperature and the slow addition of the alkylating agent can help to improve regioselectivity.
Q4: What are the recommended purification techniques for large-scale synthesis?
For large-scale purification, column chromatography can be costly and time-consuming. Recrystallization from a suitable solvent system is often the preferred method. A combination of activated carbon treatment to remove colored impurities followed by crystallization can yield a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring in a large reactor. - Degradation of the product during workup. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; a moderate increase may improve the rate, but excessive heat can lead to side products. - Ensure adequate agitation for the reactor size. - Perform workup at a lower temperature and minimize the time the product is in solution. |
| Presence of Multiple Isomers (N3, N7) | - Reaction conditions favoring kinetic products. - Use of a less polar solvent. | - Use a polar aprotic solvent like DMF or DMSO. - Maintain a consistent and optimized reaction temperature. - Consider a two-step synthesis involving protection of other nitrogen atoms, although this adds complexity. |
| Product is Difficult to Purify/Crystallize | - Presence of oily impurities. - Incorrect choice of crystallization solvent. | - Wash the crude product with a non-polar solvent to remove oily impurities. - Screen a variety of solvents and solvent mixtures for recrystallization. A common system is isopropanol/water. - Use seed crystals to induce crystallization. |
| Dark-colored Product | - Formation of colored byproducts at elevated temperatures. | - Use activated carbon to decolorize the solution before crystallization. - Lower the reaction temperature if possible, even if it extends the reaction time. |
| Inconsistent Results Between Batches | - Variation in raw material quality. - Poor control over reaction parameters. | - Qualify all raw materials before use. - Implement strict process controls for temperature, addition rates, and stirring speed. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Adenine
-
1-Bromo-4-chlorobutane
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Isopropanol
-
Activated Carbon
Procedure:
-
Reaction Setup: In a suitable reactor, suspend adenine (1.0 eq) and potassium carbonate (1.5 eq) in DMF (10 volumes).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and slowly add 1-bromo-4-chlorobutane (1.2 eq) over a period of 1-2 hours.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Solvent Removal: Remove the DMF under reduced pressure.
-
Purification:
-
Dissolve the crude residue in isopropanol at an elevated temperature.
-
Add activated carbon and stir for 30 minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.
-
Quantitative Data Summary
| Parameter | Lab Scale (10g Adenine) | Scale-Up (1kg Adenine) |
| Adenine | 10 g | 1 kg |
| 1-Bromo-4-chlorobutane | 16.1 g | 1.61 kg |
| Potassium Carbonate | 15.3 g | 1.53 kg |
| DMF | 100 mL | 10 L |
| Typical Yield | 70-80% | 65-75% |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Experimental Workflow
Caption: A high-level overview of the synthesis workflow.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Enhancing the Bioavailability of 9-(4-Chlorobutyl)-9h-purin-6-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process of enhancing the bioavailability of 9-(4-Chlorobutyl)-9h-purin-6-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?
A1: The primary challenges typically stem from the physicochemical and metabolic properties of purine-based compounds. These include:
-
Poor Aqueous Solubility: Many purine derivatives exhibit low solubility in water, which is a critical first step for absorption in the gastrointestinal tract.[1][2][3] This can lead to low dissolution rates and consequently, poor absorption.
-
Extensive First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4/3A5, in the liver and gut wall.[4] This rapid breakdown reduces the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, limiting absorption.
-
Transporter-Mediated Absorption: The absorption of some purine analogs is dependent on specific intestinal transporters, such as the human concentrative nucleoside transporter 2 (hCNT2).[5][6] Competition for these transporters with dietary purines can affect the rate and extent of drug absorption.[5][6]
Q2: What initial steps can I take to assess the bioavailability of my this compound derivative?
A2: A systematic initial assessment should include a combination of in silico, in vitro, and in vivo studies:
-
In Silico Prediction: Utilize computational models to predict physicochemical properties like solubility, lipophilicity (logP), and potential for metabolism.
-
Solubility Assessment: Experimentally determine the kinetic and thermodynamic solubility in relevant buffers (e.g., pH 1.2, 4.5, 6.8 to simulate the GI tract).
-
In Vitro Permeability: Employ cell-based assays, such as the Caco-2 cell monolayer model, to evaluate intestinal permeability and identify potential P-gp efflux.[7]
-
Metabolic Stability: Use liver microsomes or hepatocytes to determine the intrinsic clearance and identify the primary metabolizing enzymes.
-
Preliminary In Vivo Pharmacokinetic Study: Conduct a pilot study in an animal model (e.g., rats) with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability and key pharmacokinetic parameters.
Q3: Which formulation strategies are most effective for improving the solubility of these purine derivatives?
A3: For poorly soluble compounds like many purine derivatives, several formulation strategies can be employed:
-
Salt Formation: If the derivative has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[1][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and enhance solubility.[1][9] Common polymers include PVP and PEG.[9]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.[2][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve solubility and take advantage of lipid absorption pathways.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[2]
Troubleshooting Guides
Problem 1: Very low aqueous solubility (<10 µg/mL) is observed in simulated intestinal fluids.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Crystalline nature of the compound | Prepare an amorphous solid dispersion (ASD) with a hydrophilic polymer. | See "Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion". |
| Hydrophobic molecular structure | Investigate the use of co-solvents or surfactants in the formulation. | Screen for solubility enhancement with GRAS (Generally Regarded as Safe) excipients like Tween 80, Cremophor EL, or PEG 400 at various concentrations. |
| Ionization state at intestinal pH | Evaluate the pKa of the compound and consider salt formation to improve ionization and solubility. | See "Protocol 2: Salt Screening for Solubility Enhancement". |
Problem 2: In vivo studies show low oral bioavailability despite good aqueous solubility.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| High first-pass metabolism | Co-administer with a known inhibitor of the metabolizing enzyme (e.g., ketoconazole for CYP3A4) in animal studies to confirm the metabolic pathway. | Design a drug-drug interaction study in rats, comparing the PK profile of the derivative with and without the inhibitor. |
| P-glycoprotein (P-gp) mediated efflux | Perform a bi-directional Caco-2 permeability assay to determine the efflux ratio. | See "Protocol 3: Caco-2 Permeability Assay". |
| Competition with dietary purines for absorption transporters | Conduct in vivo studies in fasted vs. fed states, or with controlled high- and low-purine diets.[5][6] | In a crossover study design, administer the compound to animals after a high-purine meal and a low-purine meal and compare the pharmacokinetic profiles.[6] |
Quantitative Data Summary
Table 1: Example Solubility Enhancement of a this compound Derivative
| Formulation | Solubility in Simulated Intestinal Fluid (pH 6.8, µg/mL) | Fold Increase |
| Unformulated API | 5.2 | 1.0 |
| Hydrochloride Salt | 78.5 | 15.1 |
| Solid Dispersion (1:5 drug-to-PVP K30 ratio) | 152.3 | 29.3 |
| Nanosuspension (D90 < 250 nm) | 45.8 | 8.8 |
Table 2: Example Pharmacokinetic Parameters in Rats (5 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 15.6 | 2.0 | 45.2 | 3.1 |
| Solid Dispersion in Water | 125.8 | 0.5 | 368.1 | 25.4 |
| Co-administered with Ketoconazole | 310.2 | 1.0 | 950.4 | 65.5 |
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Screen various polymers such as PVP K30, HPMC, or Soluplus®.
-
Solvent Selection: Choose a common volatile solvent (e.g., methanol, acetone) that dissolves both the drug and the polymer.
-
Preparation (Solvent Evaporation Method):
-
Dissolve the this compound derivative and the selected polymer (e.g., in a 1:1, 1:3, and 1:5 drug-to-polymer ratio) in the chosen solvent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the film under vacuum for 24 hours to remove residual solvent.
-
Scrape the dried film and mill into a fine powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting peak for the drug, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): Verify the absence of crystalline peaks.
-
-
Solubility Testing: Determine the apparent solubility of the ASD powder in simulated gastric and intestinal fluids.
Protocol 2: Salt Screening for Solubility Enhancement
-
Counter-ion Selection: Choose a variety of pharmaceutically acceptable acidic and basic counter-ions (e.g., hydrochloride, sulfate, mesylate, sodium, potassium).
-
Salt Formation:
-
Dissolve the purine derivative in a suitable solvent (e.g., ethanol, isopropanol).
-
Add an equimolar amount of the selected counter-ion.
-
Allow the salt to crystallize by slow evaporation or by adding an anti-solvent.
-
Isolate the resulting solid by filtration and dry under vacuum.
-
-
Characterization: Confirm salt formation using techniques like DSC (to identify a new melting point) and FTIR spectroscopy.
-
Solubility Assessment: Measure the equilibrium solubility of each salt form in water and relevant buffers.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement:
-
Apical to Basolateral (A-B): Add the drug solution to the apical (upper) chamber and sample from the basolateral (lower) chamber over time (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A): Add the drug solution to the basolateral chamber and sample from the apical chamber over time.
-
-
Sample Analysis: Quantify the drug concentration in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio > 2 suggests the involvement of active efflux transporters like P-gp.
-
Visualizations
Caption: Factors affecting the oral bioavailability of purine derivatives.
Caption: Experimental workflow for bioavailability enhancement.
Caption: Potential metabolic pathways for purine derivatives.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of dietary purines on the pharmacokinetics of orally administered ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 9-(4-Chlorobutyl)-9h-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel bioactive molecules is a cornerstone of drug development. 9-(4-Chlorobutyl)-9h-purin-6-amine, a purine derivative, represents a class of compounds with significant therapeutic potential, known to engage with a variety of biological targets. However, the efficacy and safety of such compounds are contingent on a precise understanding of their molecular mechanism of action. This guide provides a comparative overview of key experimental approaches to identify and validate the biological target of this compound, offering a framework for researchers to elucidate its therapeutic potential.
Comparative Methodologies for Target Validation
Validating the biological target of a novel compound is a multi-faceted process that often involves confirming direct physical binding and assessing the functional consequences of this interaction. Here, we compare two widely adopted and robust methodologies: the Cellular Thermal Shift Assay (CETSA) for target engagement and kinase inhibition assays for functional activity.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[1] The principle is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation.[2] This method is invaluable as it can be performed in intact cells and tissues, providing evidence of target binding in a more physiologically relevant environment.
Functional Activity: Kinase Inhibition Assays
Given that many purine derivatives are known to target kinases, a primary step in target validation is to screen the compound against a panel of kinases. These assays measure the ability of the compound to inhibit the enzymatic activity of a kinase, typically by quantifying the phosphorylation of a substrate.[3] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[3]
Data Presentation: A Comparative Analysis
To illustrate the application of these methodologies, we present hypothetical experimental data for this compound.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
This table compares the thermal stability of a hypothetical target protein, Cyclin-Dependent Kinase 2 (CDK2), in the presence of this compound and a known CDK2 inhibitor, Roscovitine. An increase in the melting temperature (Tm) indicates target engagement.
| Compound | Concentration (µM) | Melting Temperature (Tm) of CDK2 (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 48.2 | - |
| This compound | 10 | 52.5 | +4.3 |
| Roscovitine (Positive Control) | 10 | 53.1 | +4.9 |
Table 2: Kinase Inhibition Profile
This table presents the half-maximal inhibitory concentration (IC50) of this compound against a selection of kinases, compared to the broad-spectrum kinase inhibitor Staurosporine. Lower IC50 values indicate higher inhibitory potency.
| Kinase Target | IC50 (nM) of this compound | IC50 (nM) of Staurosporine (Reference) |
| CDK2 | 85 | 7 |
| GSK3β | 1250 | 15 |
| PKA | >10000 | 25 |
| SRC | 2500 | 20 |
Experimental Protocols
Detailed and reproducible protocols are critical for the validation of experimental findings.
Protocol 1: Cellular Thermal Shift Assay (CETSA)[4]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) in appropriate growth media and incubate overnight.
-
Replace the growth medium with fresh media containing either this compound (at various concentrations), a positive control, or a vehicle control (e.g., DMSO).
-
Incubate for 2 hours to allow for compound uptake and target engagement.
-
-
Heat Treatment:
-
Trypsinize and collect the cells by centrifugation.
-
Resuspend the cell pellets in PBS (phosphate-buffered saline).
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 25°C for 3 minutes.[4]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble target protein by Western blotting or other protein detection methods.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to determine the melting temperature (Tm).
-
Protocol 2: Radiometric Kinase Inhibition Assay[6]
-
Assay Preparation:
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., containing Tris-HCl, MgCl2, and DTT).
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, mix the kinase, its specific substrate (e.g., a peptide or protein), and the test compound or vehicle.
-
Initiate the kinase reaction by adding a solution containing non-radioactive ATP and [γ-33P]-ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding a solution such as 2% (v/v) phosphoric acid.[5]
-
Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) that captures the radiolabeled substrate.
-
Wash the wells to remove unincorporated [γ-33P]-ATP.
-
Measure the amount of incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflows and Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and concepts.
Caption: Workflow for biological target validation.
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Caption: Principle of a kinase inhibition assay.
Conclusion
The validation of a biological target for a novel compound such as this compound is a critical step in the drug discovery pipeline. By employing a combination of target engagement assays like CETSA and functional assays such as kinase inhibition profiling, researchers can build a strong body of evidence to confirm the molecular target and mechanism of action. This integrated approach, supported by robust experimental design and clear data presentation, paves the way for the rational optimization and development of new therapeutic agents.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. 2.6. Kinase Profiling Assay [bio-protocol.org]
Comparative Efficacy of 9-(4-Chlorobutyl)-9h-purin-6-amine and Other Purine Analogs: A Research Guide
Disclaimer: Publicly available experimental data specifically detailing the efficacy of 9-(4-Chlorobutyl)-9h-purin-6-amine is limited. Therefore, this guide presents a comparative analysis using hypothetical, yet plausible, data for this compound, juxtaposed with established data for well-researched purine analogs like 6-Mercaptopurine and Fludarabine. The experimental protocols and signaling pathways described are standard methodologies used in the evaluation of such compounds.
Introduction
Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purine bases, such as adenine and guanine.[1] These compounds interfere with nucleic acid synthesis and have been a cornerstone in the treatment of various cancers, particularly leukemias and lymphomas.[1][2] Their mechanism of action generally involves incorporation into DNA and RNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[3] This guide provides a comparative overview of the cytotoxic efficacy of this compound against other prominent purine analogs, supported by standard experimental protocols and pathway visualizations.
Comparative Efficacy Data
The in vitro cytotoxic activity of purine analogs is commonly evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparison.
Table 1: Comparative IC50 Values (µM) of Purine Analogs Across Various Cancer Cell Lines
| Compound | Jurkat (T-cell leukemia) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| This compound | 0.85 | 5.2 | 7.8 | 12.5 |
| 6-Mercaptopurine | 1.5 | 10.5 | 15.2 | >25 |
| Fludarabine | 0.5 | 8.9 | 11.4 | 18.9 |
Note: Data for this compound is hypothetical and for illustrative purposes.
Apoptosis, or programmed cell death, is a key mechanism through which purine analogs exert their cytotoxic effects. The percentage of apoptotic cells following treatment is a direct measure of a compound's efficacy in inducing cell death.
Table 2: Induction of Apoptosis by Purine Analogs in Jurkat Cells (48h Treatment)
| Compound (at 2x IC50) | Percentage of Apoptotic Cells (Annexin V Positive) |
| This compound | 65% |
| 6-Mercaptopurine | 55% |
| Fludarabine | 75% |
Note: Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the purine analogs and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Protocol:
-
Cell Treatment: Treat cells with the purine analogs at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Visualizing Molecular Interactions and Workflows
Signaling Pathway
Purine analogs can influence various signaling pathways that control cell survival and proliferation. The PI3K/Akt pathway is a crucial regulator of these processes and is often dysregulated in cancer.[7][8]
Caption: PI3K/Akt signaling pathway and potential intervention by purine analogs.
Experimental Workflow
The systematic evaluation of a novel compound's efficacy follows a structured workflow from initial screening to more detailed mechanistic studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Purine Analogue Activity: A Framework for Cross-Validation in Diverse Cancer Cell Lines
Researchers and drug development professionals are constantly seeking novel compounds with potent and selective anti-cancer activity. This guide provides a framework for the cross-validation of the cytotoxic effects of purine analogues, using a hypothetical compound, 9-(4-Chlorobutyl)-9h-purin-6-amine, as a case study. While specific experimental data for this particular compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and pathway visualizations necessary for a comprehensive comparative analysis across different cancer cell lines.
The objective of such a comparative study is to determine the potency and selectivity of a compound by evaluating its effects on a panel of cancer cell lines from different tissue origins. This approach helps to identify potential therapeutic indications and understand the compound's spectrum of activity.
Data Presentation: Comparative Cytotoxicity
To effectively compare the activity of a compound across multiple cell lines, a clear and concise data summary is crucial. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a biological or biochemical function.
| Cell Line | Tissue of Origin | IC50 (µM) | 95% Confidence Interval | Assay Type |
| MCF-7 | Breast Adenocarcinoma | Data | Data | MTT Assay |
| MDA-MB-231 | Breast Adenocarcinoma | Data | Data | MTT Assay |
| A549 | Lung Carcinoma | Data | Data | MTT Assay |
| HCT116 | Colon Carcinoma | Data | Data | MTT Assay |
| HeLa | Cervical Adenocarcinoma | Data | Data | MTT Assay |
| Jurkat | T-cell Leukemia | Data | Data | MTT Assay |
Note: This table is a template. The actual data would be populated from experimental results.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to any comparative study. Below are detailed methodologies for common cytotoxicity assays used to evaluate the activity of anti-cancer compounds.
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, Jurkat) should be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are to be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For example, DMEM for MCF-7 and A549, and RPMI-1640 for Jurkat cells.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency to ensure they are in the exponential growth phase for experiments.
2. MTT Cytotoxicity Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) ranging from 0.1 to 100 µM. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
The LDH assay is another common method to measure cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged membrane.[1]
-
Assay Principle: When the plasma membrane is compromised, LDH is released into the cell culture supernatant.[1] This enzyme then catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The resulting NADH can be used in a coupled reaction to reduce a tetrazolium salt (e.g., WST-1) to a colored formazan product.
-
Procedure:
-
Collect the cell culture supernatant from both treated and control wells.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubate for a specified time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis: The amount of LDH released is proportional to the number of dead cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a detergent).
Visualizing Cellular Mechanisms and Workflows
Understanding the potential mechanism of action and the experimental process can be greatly aided by visual diagrams.
Caption: A flowchart of the experimental workflow for assessing the cytotoxicity of a compound across multiple cell lines.
Many cytotoxic agents induce cell death through the process of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway, which is often activated by cellular stress, including DNA damage caused by chemotherapeutic agents.
Caption: A diagram of a simplified intrinsic apoptosis signaling pathway often triggered by cytotoxic compounds.
References
A Comparative Guide to the Structure-Activity Relationship of 9-Substituted Purine Derivatives as Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 9-substituted purine derivatives, with a focus on their cytotoxic and antiproliferative activities. While specific SAR studies on 9-(4-Chlorobutyl)-9h-purin-6-amine are not extensively available in public literature, this document synthesizes findings from closely related 9-substituted and multi-substituted purine analogs to offer valuable insights for drug design and development. The information is compiled from various studies on purine derivatives and their isosteres investigated for their potential as anticancer agents.
Comparative Analysis of Cytotoxic Activity
The cytotoxic activity of purine derivatives is significantly influenced by the nature and position of substituents on the purine ring. The N9, C6, and C2 positions are key modification sites that modulate the biological activity. Below are comparative data for representative purine analogs from different studies.
Table 1: Cytotoxic Activity of 2,6,9-Trisubstituted Purine Derivatives against Various Cancer Cell Lines
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Cancer Cell Line | IC50 (µM) |
| 7h | -H | Arylpiperazinyl | -CH2CH2OH | HL-60 | 0.85 |
| V | Various | Various | Various | Gli-luciferase | Nanomolar |
| 26b | -H | Phenylamino | -H | PC-3 | Low µM |
Data synthesized from studies on trisubstituted purine derivatives, which indicate that an arylpiperazinyl system at the C6 position can be beneficial for cytotoxic activity, while bulky systems at the C2 position may not be favorable[1][2]. Compound 7h was identified as a particularly potent agent[1].
Table 2: Cytotoxic Activity of N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives
| Compound ID | Linker Length (n) | Terminal Group | Cancer Cell Line | IC50 (µM) |
| 1d | 6 | Difluorobenzoxazine | MDA-MB-231 | ~1 |
| 1d | 6 | Difluorobenzoxazine | COLO201 | ~10 |
| 2a,b | 1, 2 | omega-Amino acid | Jurkat | Active |
These studies highlight that for this class of compounds, the presence of both the purine and the difluorobenzoxazine fragments, connected by a linker of a specific length, is crucial for cytotoxic activity[3].
Table 3: Antiproliferative Activity of 6,9-Disubstituted Purine Derivatives
| Compound ID | C6 Substituent | N9 Substituent | Cell Line | Activity |
| 17 | Morpholino | trans-β-styrenesulfonyl | Leukemia | Effective antiproliferative agent |
| 22 | Amino | trans-β-styrenesulfonyl | Leukemia | Effective antiproliferative agent |
These compounds were found to be effective antiproliferative agents, causing an accumulation of leukemia cells in the subG0 cell cycle phase[4].
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key SAR trends for cytotoxic purine derivatives can be summarized:
-
Substitution at N9: The N9 position is a common site for modification. Alkyl, aryl, and sulfonyl groups have been introduced at this position. The nature of the substituent at N9 can significantly impact the compound's stability and activity. For instance, electron-donating C6 substituents can promote the predominance of the desired N9 tautomers, which is beneficial for synthesis and stability[4]. In some cases, N9-substituted derivatives with fragments like 2-hydroxyethoxymethyl have shown comparable cytotoxicity to their counterparts with longer alkyl chains[3].
-
Substitution at C6: The C6 position is critical for the activity of many purine derivatives. The introduction of an arylpiperazinyl system at this position has been shown to be beneficial for cytotoxic activity[1][2]. Morpholino and amino groups at C6, in combination with a trans-β-styrenesulfonyl group at N9, have also resulted in potent antiproliferative agents[4].
-
Substitution at C2: The C2 position is another site for modification, although bulky substituents at this position have been found to be unfavorable for cytotoxic activity in some series of compounds[1][2].
-
Combined Substitutions: The interplay between substituents at different positions is crucial. For example, in the N-(purin-6-yl)aminopolymethylene carboxylic acid series, the combined presence of the purine core, a linker of a specific length, and a terminal difluorobenzoxazine fragment was essential for high cytotoxic activity[3]. This suggests a specific binding mode where all parts of the molecule contribute to its biological effect.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of the cytotoxic activity of purine derivatives, based on methodologies described in the cited literature.
Cytotoxicity Assay (e.g., SRB Assay)
-
Cell Culture: Human cancer cell lines (e.g., PC-3, HCT116, HepG2, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound stain is solubilized with a 10 mM Tris base solution.
-
Data Analysis: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that stage.
Visualizations: Synthesis, Workflow, and Signaling Pathway
The following diagrams illustrate the general synthetic approach for 9-substituted purines, a typical workflow for screening these compounds, and a simplified signaling pathway they may influence.
Caption: General synthetic route for 9-substituted purine derivatives.
Caption: Typical workflow for the discovery of novel purine-based cytotoxic agents.
Caption: Simplified signaling pathway for purine derivative-induced apoptosis and cell cycle arrest.
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-(4-Chlorobutyl)-9h-purin-6-amine and Cladribine: A Prospective Guide
A Note to the Reader: This comparative guide provides a detailed analysis of the established therapeutic agent, Cladribine, and the lesser-known compound, 9-(4-Chlorobutyl)-9h-purin-6-amine. Due to a significant lack of publicly available experimental data for this compound, this comparison is largely prospective. The potential biological activities and mechanisms of this compound are hypothesized based on its structural similarity to cladribine and other purine analogs. This document is intended for researchers, scientists, and drug development professionals to highlight the known properties of cladribine and to provide a framework for the potential evaluation of this compound.
Introduction
Cladribine (2-chloro-2'-deoxyadenosine) is a well-established purine nucleoside analog used in the treatment of certain leukemias and relapsing forms of multiple sclerosis.[1][2][3] Its mechanism of action is well-characterized and involves the disruption of DNA synthesis and repair in lymphocytes, leading to apoptosis.[1][4] this compound is a synthetic purine derivative. While its chemical structure is known, there is a notable absence of published studies detailing its biological effects. This guide aims to juxtapose the known pharmacology of cladribine with a theoretical consideration of this compound, providing a foundation for future experimental investigation.
Chemical Structures and Properties
The chemical structures of cladribine and this compound are presented below. Both molecules share a common purine core, specifically adenine. The key distinction lies in the substituent at the N9 position of the purine ring. Cladribine possesses a 2-deoxyribose sugar moiety, characteristic of a nucleoside analog. In contrast, this compound features a 4-chlorobutyl alkyl chain. This structural difference is expected to significantly influence their respective physicochemical properties, cellular uptake, and metabolism.
| Feature | Cladribine | This compound |
| Chemical Structure |
|
|
| IUPAC Name | (2R,3S,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol[5] | This compound |
| Molecular Formula | C10H12ClN5O3[5] | C9H12ClN5 |
| Molecular Weight | 285.69 g/mol [5] | 225.68 g/mol |
| CAS Number | 4291-63-8[5] | 5455-33-4 |
| Class | Purine nucleoside analog[2] | Purine derivative |
Mechanism of Action
Cladribine
Cladribine is a prodrug that is transported into cells via nucleoside transporters.[1] Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[1][2] Cd-ATP is then incorporated into DNA, leading to the inhibition of DNA polymerase, DNA strand breakage, and ultimately, apoptosis.[4] Cladribine is relatively resistant to degradation by adenosine deaminase (ADA), which contributes to its accumulation in target cells, particularly lymphocytes that have high levels of dCK.[1][3]
This compound (Hypothesized)
The mechanism of action for this compound is currently unknown. However, based on its purine structure, several hypotheses can be formulated:
-
Alkylating Agent: The presence of a chlorobutyl group suggests that it could function as an alkylating agent, capable of forming covalent bonds with nucleophilic groups in biomolecules such as DNA. This could lead to DNA damage and trigger apoptotic pathways.
-
Enzyme Inhibitor: It may act as an inhibitor of enzymes involved in purine metabolism or DNA synthesis.
-
Lack of Phosphorylation-dependent Activation: Unlike cladribine, this compound lacks the deoxyribose moiety and is therefore unlikely to be a substrate for deoxycytidine kinase. This implies that its mechanism of action, if any, is likely independent of phosphorylation.
Comparative Biological Data
The following table summarizes the available quantitative data for cladribine and highlights the absence of such data for this compound.
| Parameter | Cladribine | This compound |
| Target Cells | B and T lymphocytes, monocytes[2] | Data not available |
| Cytotoxicity (IC50) | 0.18 µM (MM1.S cells), 0.75 µM (RPMI8226 cells), 2.43 µM (U266 cells)[6][7][8] | Data not available |
| Apoptosis Induction | Yes, concentration-dependent[6][7] | Data not available |
| In Vivo Efficacy | Clinically approved for hairy cell leukemia and multiple sclerosis[2] | Data not available |
Experimental Protocols for Comparative Analysis
To empirically compare the biological activities of this compound and cladribine, a series of standardized in vitro and in vivo assays would be required. Detailed protocols for key experiments are provided below.
MTT Assay for Cytotoxicity
This assay determines the concentration of the compounds that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of cladribine and this compound for 48-72 hours.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Protocol:
-
Treat cells with the IC50 concentrations of cladribine and this compound for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.[12][13]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
DNA Polymerase Inhibition Assay
This assay can determine if the compounds directly interfere with DNA synthesis.
Protocol:
-
Prepare a reaction mixture containing a DNA template, primers, dNTPs, and a DNA polymerase.
-
Add varying concentrations of cladribine triphosphate (the active form) or this compound to the reaction mixtures.
-
Incubate the reactions at the optimal temperature for the DNA polymerase.
-
Measure the incorporation of labeled dNTPs or quantify the amount of amplified DNA product using methods like PCR.[14][15][16]
-
Determine the inhibitory concentration of each compound.
In Vivo Tumor Xenograft Studies
This animal model is used to assess the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Implant human tumor cells subcutaneously into immunodeficient mice.[17][18]
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, cladribine, this compound).
-
Administer the compounds at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.[19]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the established signaling pathway of cladribine, a hypothesized pathway for this compound, and a general workflow for their comparative analysis.
Caption: Established signaling pathway of Cladribine.
Caption: Hypothesized signaling pathway for this compound.
Caption: General experimental workflow for comparative analysis.
Conclusion
This guide provides a comprehensive overview of the well-characterized anticancer and immunosuppressive agent, cladribine, and introduces the structurally related but uncharacterized compound, this compound. While a direct, data-driven comparison is not currently possible due to the lack of experimental data for the latter, this document serves as a valuable resource for the scientific community. It outlines the known parameters of cladribine and proposes a clear experimental roadmap for the future investigation of this compound. The provided protocols and workflows offer a standardized approach to elucidate the potential therapeutic value of this and other novel purine derivatives. Further research is imperative to determine if this compound holds any promise as a pharmacological agent.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cladribine? [synapse.patsnap.com]
- 5. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
evaluating the synergistic effects of 9-(4-Chlorobutyl)-9h-purin-6-amine with other drugs
A comprehensive review of published scientific literature reveals a lack of available data on the biological activity and potential synergistic effects of the specific compound 9-(4-Chlorobutyl)-9h-purin-6-amine with other drugs. Despite extensive searches, no studies detailing its mechanism of action, combination therapies, or relevant signaling pathways could be identified. Consequently, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.
While there is no information directly pertaining to this compound, the broader class of purine analogs is well-studied, particularly in the context of cancer therapy. These compounds often function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell proliferation.
General Synergistic Strategies with Purine Analogs
Purine analogs are frequently used in combination with other chemotherapeutic agents to enhance their efficacy. Some general principles and examples of synergistic interactions involving purine analogs include:
-
Inhibition of DNA Repair: Purine analogs can sensitize cancer cells to DNA-damaging agents by inhibiting DNA repair mechanisms.
-
Enhanced Phosphorylation: The activity of some nucleoside analogs is dependent on their phosphorylation. Co-administration with drugs that enhance the activity of kinases can lead to synergistic effects.
-
Modulation of Cellular Metabolism: Combination with drugs that alter nucleotide metabolism can increase the incorporation of purine analogs into DNA, leading to enhanced cytotoxicity.
It is important to note that these are general principles for the class of purine analogs, and the specific interactions of this compound would need to be determined through dedicated experimental studies.
Hypothetical Experimental Workflow
Should research on this compound be undertaken, a typical workflow to evaluate its synergistic effects might involve the following steps. This workflow is presented as a hypothetical example due to the absence of specific data.
Figure 1. A generalized workflow for evaluating the synergistic effects of a novel compound.
Currently, there is no publicly available research to support the creation of a comparison guide on the synergistic effects of this compound. The scientific community awaits foundational research to elucidate the biological activity and therapeutic potential of this specific molecule, which would then enable studies into its possible synergistic interactions with other therapeutic agents. Researchers interested in this compound would need to conduct initial in vitro studies to establish its pharmacological profile.
A Head-to-Head Comparison: Fludarabine versus the Uncharacterized 9-(4-Chlorobutyl)-9h-purin-6-amine
For researchers and drug development professionals, understanding the comparative efficacy and mechanism of action of potential therapeutic agents is paramount. This guide provides a detailed comparison of the well-established antineoplastic drug, fludarabine, with the lesser-known compound, 9-(4-Chlorobutyl)-9h-purin-6-amine.
It is critical to note at the outset that a comprehensive search of scientific literature and databases reveals a significant disparity in the available data for these two molecules. Fludarabine is a well-documented compound with extensive preclinical and clinical data. In contrast, there is a notable absence of published experimental data regarding the biological activity, mechanism of action, and therapeutic potential of this compound. Therefore, this guide will present the robust dataset for fludarabine and highlight the current knowledge gap for this compound.
Overview and Mechanism of Action
Fludarabine is a purine analog and a cornerstone in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL).[1] It is a prodrug that is rapidly converted to its active form, 2-fluoro-ara-adenine (F-ara-A). This active metabolite is then phosphorylated intracellularly to the triphosphate form, F-ara-ATP, which is responsible for its cytotoxic effects. F-ara-ATP primarily works by inhibiting DNA synthesis through multiple mechanisms, including the inhibition of DNA polymerase, ribonucleotide reductase, and DNA primase. This disruption of DNA replication ultimately leads to apoptosis in cancer cells.
This compound , on the other hand, lacks published data on its mechanism of action. Its chemical structure suggests it is a purine derivative, but without experimental validation, its biological targets and effects remain speculative.
Quantitative Data Presentation
The following table summarizes the available quantitative data for fludarabine. No comparable data has been found in the public domain for this compound.
| Parameter | Fludarabine | This compound |
| IC50 Values (In Vitro Cytotoxicity) | Data not available | |
| RPMI 8226 (Multiple Myeloma) | 1.54 µg/mL[2][3] | Data not available |
| MM.1S (Multiple Myeloma) | 13.48 µg/mL[2][3] | Data not available |
| MM.1R (Multiple Myeloma) | 33.79 µg/mL[2][3] | Data not available |
| U266 (Multiple Myeloma) | 222.2 µg/mL[2][3] | Data not available |
| A549 (Lung Carcinoma) | 47.44 µM[4] | Data not available |
| CCRF-CEM (Leukemia) | 19.49 µM[4] | Data not available |
| HCT-116 (Colon Carcinoma) | 6.6 µM[4] | Data not available |
| HeLa (Cervical Cancer) | 16 µM[4] | Data not available |
| HepG2 (Liver Carcinoma) | 20 µM[4] | Data not available |
| Huh-7 (Liver Carcinoma) | 30 µM[4] | Data not available |
| K562 (Chronic Myelogenous Leukemia) | 3.33 µM[5] | Data not available |
| Clinical Efficacy in CLL (Previously Treated Patients) | Data not available | |
| Overall Response Rate | 57%[1] | Data not available |
| Complete Remission | 13%[1] | Data not available |
| Partial Remission | 44%[1] | Data not available |
| Clinical Efficacy in CLL (Initial Therapy, in combination with Cyclophosphamide and Rituximab - FCR regimen) | Data not available | |
| Overall Response Rate | 95%[6][7] | Data not available |
| Complete Remission | 72%[6][7] | Data not available |
| Six-Year Overall Survival | 77%[6][7] | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of fludarabine.
In Vitro Cytotoxicity Assays (MTT and SRB)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., RPMI 8226, HCT-116) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., fludarabine) for a specified duration (typically 48-72 hours).[8]
-
MTT Assay:
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.[9][10]
-
-
SRB (Sulphorhodamine B) Assay:
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
The unbound dye is washed away, and the bound dye is solubilized.
-
The absorbance is measured to determine cell density.[4]
-
-
Data Analysis: The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis after drug treatment.
Methodology:
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicating late apoptosis or necrosis.
-
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the mechanism of action of fludarabine.
Caption: Mechanism of action of fludarabine.
Conclusion
This comparative guide underscores the extensive body of research that establishes fludarabine as a potent and clinically valuable antineoplastic agent. Its mechanism of action is well-elucidated, and its efficacy, particularly in CLL, is supported by a wealth of in vitro and clinical data.
In stark contrast, this compound remains an uncharacterized compound in the public scientific domain. While its chemical structure suggests potential as a purine analog, the absence of any published experimental data on its biological activity makes any direct comparison with fludarabine impossible at this time. For researchers and drug developers, this highlights the critical need for foundational research to determine if this compound possesses any therapeutic potential. Until such data becomes available, fludarabine remains a benchmark compound in its class with a proven track record.
References
- 1. Fludarabine: a new agent with major activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term results of the fludarabine, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term results of the fludarabine, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effective elimination of fludarabine-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fludarabine increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of 9-(4-Chlorobutyl)-9h-purin-6-amine using Knockout Models: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative on-target effects of the synthetic purine derivative, 9-(4-Chlorobutyl)-9h-purin-6-amine, with established cytokinin plant hormones. While direct experimental data for this specific compound is limited, this document outlines a scientifically-grounded approach to its characterization, leveraging knockout models and established experimental protocols. Based on the activity of structurally similar 9-substituted purines, it is hypothesized that this compound functions as a cytokinin agonist, potentially through metabolic conversion to a free purine base.[1][2]
Comparison with Known Cytokinins
To validate the on-target effects of this compound, its biological activity should be compared against well-characterized cytokinins such as the synthetic 6-Benzylaminopurine (BAP) and the naturally occurring Zeatin.[3][4]
| Compound | Class | Primary Target | Anticipated On-Target Effects |
| This compound | Synthetic Purine Derivative (Putative Cytokinin) | CRE1/AHK4 Receptor[5][6] | Promotes cell division and differentiation, delays senescence.[7] |
| 6-Benzylaminopurine (BAP) | Synthetic Cytokinin | CRE1/AHK4 Receptor[3] | Stimulates cell division, shoot proliferation, and inhibits root formation.[8] |
| Zeatin | Natural Cytokinin | CRE1/AHK4 Receptor[9][10] | Promotes callus initiation, fruit set, and delays senescence.[9][11] |
Confirming On-Target Effects with CRE1/AHK4 Knockout Models
The primary receptors for cytokinins in plants are the ARABIDOPSIS HISTIDINE KINASE (AHK) proteins, with CRE1/AHK4 being a key player in cytokinin signaling.[5][6] To definitively confirm that the effects of this compound are mediated through this pathway, experiments utilizing a cre1/ahk4 knockout Arabidopsis model are essential.
Expected Experimental Outcomes:
| Experimental Condition | Wild-Type (WT) Arabidopsis | cre1/ahk4 Knockout Arabidopsis | Interpretation |
| Treatment with this compound | Increased callus growth, delayed leaf senescence. | No significant difference compared to untreated knockout control. | The effects of the compound are dependent on the CRE1/AHK4 receptor. |
| Treatment with 6-Benzylaminopurine (BAP) | Increased callus growth, delayed leaf senescence. | No significant difference compared to untreated knockout control. | Confirms the established on-target effect of BAP through CRE1/AHK4. |
| Treatment with Zeatin | Increased callus growth, delayed leaf senescence. | No significant difference compared to untreated knockout control. | Confirms the established on-target effect of Zeatin through CRE1/AHK4. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytokinin-Dependent Callus Growth Assay
This assay assesses the ability of a compound to stimulate cell division and proliferation in plant callus tissue.[12][13][14]
Materials:
-
Arabidopsis thaliana (Wild-Type and cre1/ahk4 knockout lines) root explants.
-
Murashige and Skoog (MS) medium.
-
Test compounds (this compound, BAP, Zeatin) at various concentrations.
-
Sterile petri dishes and culture vessels.
Procedure:
-
Prepare MS medium supplemented with a suitable auxin (e.g., 2,4-Dichlorophenoxyacetic acid).
-
Aliquot the medium into petri dishes and add the test compounds at desired final concentrations. A vehicle control (e.g., DMSO) should be included.
-
Excise root segments from sterilely grown Arabidopsis seedlings (both WT and cre1/ahk4).
-
Place the root explants onto the surface of the prepared agar plates.
-
Incubate the plates in the dark at 25°C for 4-6 weeks.
-
Measure the fresh weight of the induced callus to quantify the growth-promoting activity.
Chlorophyll Retention Assay (Leaf Senescence Assay)
This assay measures the ability of a compound to delay the degradation of chlorophyll, a hallmark of leaf senescence.[15][16][17][18][19][20]
Materials:
-
Mature leaves from Arabidopsis thaliana (Wild-Type and cre1/ahk4 knockout lines).
-
Test compounds (this compound, BAP, Zeatin) at various concentrations.
-
80% Acetone.
-
Spectrophotometer.
-
Petri dishes and filter paper.
Procedure:
-
Excise mature leaves from healthy, well-watered Arabidopsis plants.
-
Float the leaves on a solution of the test compound or a control solution in petri dishes lined with filter paper.
-
Incubate the dishes in the dark at room temperature for 3-5 days to induce senescence.
-
After the incubation period, blot the leaves dry and record their fresh weight.
-
Extract chlorophyll by homogenizing the leaves in 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 663 nm and 645 nm.
-
Calculate the total chlorophyll content using the following formula: Total Chlorophyll (µg/ml) = (20.2 x A645) + (8.02 x A663).
Visualizing the Mechanism of Action
Cytokinin Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action for this compound through the cytokinin signaling pathway.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for On-Target Validation
The following workflow outlines the key steps to validate the on-target effects of the compound using a knockout model.
Caption: Workflow for validating on-target effects using knockout models.
References
- 1. The metabolism and biological activity of a 9-substituted cytokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism and Biological Activity of a 9-Substituted Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 4. Zeatin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. mdpi.com [mdpi.com]
- 8. 6-Benzylaminopurine | TargetMol [targetmol.com]
- 9. Zeatin - Wikipedia [en.wikipedia.org]
- 10. Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay [pubmed.ncbi.nlm.nih.gov]
- 11. Zeatin [sitem.herts.ac.uk]
- 12. harvardforest1.fas.harvard.edu [harvardforest1.fas.harvard.edu]
- 13. Exogenous Cytokinin Induces Callus and Protocorm-Like-Bodies Formation in In Vitro Root Tips of Vanilla planifolia Andrews - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 16. prometheusprotocols.net [prometheusprotocols.net]
- 17. participants.wepal.nl [participants.wepal.nl]
- 18. epa.gov [epa.gov]
- 19. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chlorophyll Extraction and Spectral Analysis [protocols.io]
Benchmarking 9-(4-Chlorobutyl)-9h-purin-6-amine: A Comparative Performance Guide Against Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the hypothetical compound 9-(4-Chlorobutyl)-9h-purin-6-amine against established inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinase alpha (PI3Kα). Due to the absence of published data for this compound, this document serves as a framework for its potential evaluation, hypothesizing its activity as a kinase inhibitor based on its purine scaffold.
The following sections present a compilation of inhibitory activities for known CDK2 and PI3Kα inhibitors, detailed experimental protocols for robust in vitro assessment, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers aiming to characterize novel compounds within these critical oncogenic pathways.
Comparative Inhibitory Activity
The inhibitory potency of a compound is a critical performance metric. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized inhibitors against CDK2 and PI3Kα. It is important to note that these values are compiled from various sources and experimental conditions may differ. For a direct and accurate comparison, it is recommended to test all compounds in parallel using a standardized assay protocol, such as those detailed in the "Experimental Protocols" section of this guide.
Table 1: Comparative IC50 Values of Known CDK2 Inhibitors
| Inhibitor | CDK2 IC50 (nM) | Notes |
| Roscovitine | 100 | A purine analog, one of the early CDK inhibitors.[1] |
| Dinaciclib | 1 | A potent inhibitor of multiple CDKs.[1] |
| AT7519 | 44 | An inhibitor of several CDKs.[1] |
| P276-00 | 224 | An analog of flavopiridol.[1] |
| Milciclib | 45 | A potent and ATP-competitive CDK inhibitor. |
Table 2: Comparative IC50 Values of Known PI3Kα Inhibitors
| Inhibitor | PI3Kα IC50 (nM) | Notes |
| Buparlisib (BKM120) | 52 | A pan-PI3K inhibitor.[2] |
| Alpelisib (BYL719) | 5 | An alpha-specific PI3K inhibitor. |
| Taselisib (GDC-0032) | 1.1 | A potent and selective PI3K inhibitor with greater activity against mutant PIK3CA. |
| Pictilisib (GDC-0941) | 3 | A pan-PI3K inhibitor. |
| Copanlisib | 0.5 | A pan-PI3K inhibitor with potent activity against PI3Kα and PI3Kδ. |
Experimental Protocols
To ensure accurate and reproducible benchmarking, standardized experimental protocols are essential. The following are detailed methodologies for in vitro kinase inhibition assays for CDK2 and PI3Kα.
In Vitro CDK2 Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP (Adenosine Triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compound (this compound) and known inhibitors
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add 1 µL of the compound solution to the wells of a 384-well plate.
-
Add 2 µL of the CDK2 enzyme solution (concentration to be optimized for linear reaction kinetics).
-
Add 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their respective Km values to ensure sensitive detection of inhibition.
-
-
Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.[3]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro PI3Kα Inhibition Assay Protocol (HTRF® Assay)
This protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay, a competitive immunoassay measuring the product of the kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
HTRF® detection reagents: Europium cryptate-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and d2-labeled PIP3 (tracer)
-
Test compound (this compound) and known inhibitors
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO.
-
Reaction Setup:
-
Add 2 µL of the compound solution to the wells of a 384-well plate.
-
Add 2 µL of the PI3Kα enzyme solution.
-
Add 2 µL of a PIP2/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified duration (e.g., 30 minutes).
-
Detection:
-
Add 2 µL of the d2-labeled PIP3 tracer to all wells.
-
Add 2 µL of the Europium cryptate-labeled antibody/GST-GRP1-PH domain mixture.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of PIP3 produced in the enzymatic reaction. Calculate the percent inhibition for each compound concentration and determine the IC50 value by dose-response curve fitting.
Visualizing Key Pathways and Processes
Diagrams of signaling pathways and experimental workflows provide a clear conceptual framework for understanding the context and methodology of the benchmarking process.
References
- 1. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinaselogistics.com [kinaselogistics.com]
- 4. promega.com [promega.com]
Independent Verification of the Anti-proliferative Effects of 9-(4-Chlorobutyl)-9h-purin-6-amine: A Comparative Guide
This guide provides an objective comparison of the anti-proliferative effects of 9-(4-Chlorobutyl)-9h-purin-6-amine with alternative, established anti-cancer agents. Due to the limited publicly available data on this compound, this guide utilizes data from a structurally similar compound, N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine, to provide a preliminary assessment. This is compared against the well-documented purine analogs, Fludarabine and Cladribine. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Data Presentation: Comparative Anti-proliferative Activity
The anti-proliferative efficacy of purine analogs is typically quantified by the half-maximal inhibitory concentration (IC50 or GI50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available data for the target compound analog and its comparators across various cancer cell lines.
| Compound | Cell Line | IC50/GI50 (µM) | Citation |
| N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | Most human tumor cell lines | 1 - 5 | [1] |
| Fludarabine | RPMI 8226 (Multiple Myeloma) | ~4.2 (equivalent to 1.54 µg/mL) | [2] |
| K562 (Chronic Myelogenous Leukemia) | 3.33 | [3] | |
| BL2 (B-cell lymphoma) | 0.36 | [4] | |
| Dana (B-cell lymphoma) | 0.34 | [4] | |
| Cladribine | U266 (Multiple Myeloma) | 2.43 | [5][6] |
| RPMI8226 (Multiple Myeloma) | 0.75 | [5][6] | |
| MM1.S (Multiple Myeloma) | 0.18 | [5][6] |
Note: The data for this compound is represented by its structural analog N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine. Direct experimental data for this compound is not currently available in the public domain.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the anti-proliferative effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Quickly rinse the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate on a shaker for 5 minutes to solubilize the protein-bound dye and measure the absorbance at 510 nm.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for purine analogs and a typical workflow for in vitro anti-proliferative screening.
Caption: General mechanism of purine analogs.
Caption: In vitro anti-proliferative assay workflow.
References
- 1. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
